molecular formula C7H4N4O4 B13674289 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid

6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid

カタログ番号: B13674289
分子量: 208.13 g/mol
InChIキー: WNPVNUGFQDUBBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid is a useful research compound. Its molecular formula is C7H4N4O4 and its molecular weight is 208.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C7H4N4O4

分子量

208.13 g/mol

IUPAC名

6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C7H4N4O4/c12-7(13)6-9-4-1-3(11(14)15)2-8-5(4)10-6/h1-2H,(H,12,13)(H,8,9,10)

InChIキー

WNPVNUGFQDUBBH-UHFFFAOYSA-N

正規SMILES

C1=C(C=NC2=C1NC(=N2)C(=O)O)[N+](=O)[O-]

製品の起源

United States
Foundational & Exploratory

6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid physicochemical properties and stability

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid: Physicochemical Profiling, Stability, and Application Methodologies

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, characterized by its fused imidazole and pyridine rings. Among its functionalized derivatives, 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid (CAS: 2612837-35-9) stands out as a critical building block and pharmacophore[1]. The strategic placement of an electron-withdrawing nitro group at the 6-position and a hydrogen-bonding carboxylic acid at the 2-position endows this molecule with unique physicochemical properties. These features make it a highly sought-after intermediate for synthesizing inhibitors targeting biological pathways, most notably cyclin-dependent kinases and Aurora kinases in oncology research[2][3].

This whitepaper provides a comprehensive analysis of the compound’s physicochemical properties, intrinsic stability, degradation pathways, and field-proven experimental protocols for analytical and synthetic applications.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid dictates its behavior in solution and its interaction with biological targets. The fused ring system is highly planar, which facilitates deep insertion into the ATP-binding pockets of kinases[3].

Quantitative Physicochemical Data

To facilitate rapid reference for formulation and analytical scientists, the core physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid

ParameterValue / DescriptionAnalytical Causality
CAS Number 2612837-35-9[1]Unique identifier for regulatory tracking.
Molecular Formula C₇H₄N₄O₄[2]Defines exact mass for LC-MS identification.
Molecular Weight 208.13 g/mol [2]Low MW allows for high ligand efficiency (LE).
Melting Point 169 – 172 °C[2]Indicates moderate crystal lattice energy; potential for thermal decarboxylation near MP.
Solubility Soluble in H₂O, MeOH, DMSO[2]High polarity driven by -COOH and -NO₂ groups ensures compatibility with reverse-phase HPLC.
pKa (Estimated) ~2.5 (COOH), ~11.0 (Imidazole NH)[3]Demands buffered mobile phases to prevent peak tailing during chromatographic separation.
Structural Domains and Reactivity

The molecule possesses three distinct reactive centers: the reducible nitro group, the acidic carboxylate, and the metal-coordinating imidazole nitrogen. The imidazole NH acts as a strong hydrogen donor, while the pyridine nitrogen serves as an acceptor, creating a potent bidentate chelation site for biologically relevant metal dications like Zn(II) and Cu(II)[4].

G Core Imidazo[4,5-b]pyridine Core (Rigid Planar Scaffold) Nitro 6-Nitro Group (Reducible / Electron Withdrawing) Core->Nitro C6 Substitution Carboxyl 2-Carboxylic Acid (H-Bonding / Salt Formation) Core->Carboxyl C2 Substitution Metal Metal Coordination (Zn2+, Cu2+ Binding) Core->Metal N-coordination (Imidazole/Pyridine)

Structural domains and reactivity centers of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid.

Stability and Degradation Pathways

Understanding the stability profile of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid is critical for ensuring the integrity of downstream biological assays.

  • Thermal Stability & Decarboxylation: The compound is stable at ambient temperatures. However, prolonged exposure to temperatures approaching its melting point (169-172 °C) can induce decarboxylation[2]. The electron-withdrawing nature of the 6-nitro group slightly destabilizes the adjacent carboxylate, making it more prone to CO₂ loss under harsh thermal conditions compared to its unsubstituted analogs.

  • Hydrolytic Stability: The imidazo[4,5-b]pyridine core is highly resistant to hydrolysis. The compound remains stable in aqueous solutions across a broad pH range (pH 2 to 10). At extreme alkaline pH (>12), the carboxylic acid is fully deprotonated, forming a highly water-soluble sodium or potassium salt, which is stable but can complicate organic extraction.

  • Photolytic Stability: The extended conjugated π-system, combined with the nitro chromophore, results in strong UV absorbance. While generally stable under ambient light, prolonged exposure to high-intensity UV light can trigger photoreduction or radical-mediated degradation of the nitro group.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationales.

Protocol 1: Stability-Indicating HPLC-UV Assay

Purpose: To monitor the purity and degradation of the compound under forced stress conditions. Causality: Because the molecule contains a carboxylic acid (pKa ~2.5), the mobile phase must be buffered below pH 2.5 or above pH 4.5 to ensure the compound exists in a single ionization state. We utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) to fully protonate the carboxylate, preventing peak tailing and ensuring reproducible retention times.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid in 10 mL of Methanol:Water (50:50 v/v) to yield a 1 mg/mL stock. Self-validation: Sonicate for 5 minutes and visually inspect to ensure complete dissolution, as undissolved particulates will skew quantitative recovery.

  • Forced Degradation Aliquots:

    • Acid Stress: 1 mL stock + 1 mL 1N HCl (Heat at 60°C for 24h).

    • Base Stress: 1 mL stock + 1 mL 1N NaOH (Heat at 60°C for 24h).

    • Oxidative Stress: 1 mL stock + 1 mL 3% H₂O₂ (Room temp for 24h).

  • Quenching: Neutralize the acid and base samples with equimolar amounts of NaOH and HCl, respectively, to halt degradation before injection.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 254 nm (optimal for the imidazopyridine chromophore).

  • Data Analysis: Calculate mass balance by comparing the sum of the peak areas of the parent and degradants against an unstressed control sample.

Workflow Sample Sample Prep (1 mg/mL in MeOH:H2O) Stress Forced Degradation (Acid, Base, Oxidation, Heat) Sample->Stress Quench Neutralization & Quenching Stress->Quench HPLC HPLC-UV Analysis (C18, 0.1% TFA, 254 nm) Quench->HPLC Data Degradation Profiling & Mass Balance HPLC->Data

Self-validating HPLC workflow for forced degradation and stability profiling.

Protocol 2: Chemoselective Reduction of the 6-Nitro Group

Purpose: To synthesize the 6-amino derivative, a critical intermediate for cross-coupling reactions or amide bond formations in drug discovery[3][5]. Causality: Standard catalytic hydrogenation (Pd/C, H₂) can sometimes lead to over-reduction or poisoning of the catalyst by the basic imidazole nitrogens. Using Sodium Dithionite (Na₂S₂O₄) provides a mild, chemoselective alternative that exclusively reduces the nitro group to an amine without affecting the heterocyclic core or the carboxylic acid[3].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 1.0 mmol of the starting material in 5 mL of N,N-Dimethylformamide (DMF).

  • Reagent Addition: Freshly prepare a 1 M aqueous solution of Sodium Dithionite (Na₂S₂O₄). Add 3.0 equivalents (3.0 mL) dropwise to the DMF suspension.

  • Heating: Stir the mixture at 80 °C for 4 hours under an inert argon atmosphere to prevent re-oxidation of the intermediate nitroso species.

  • Work-up: Cool the reaction to room temperature. Adjust the pH to ~4.0 using dilute acetic acid to precipitate the zwitterionic 6-amino-1H-imidazo[4,5-b]pyridine-2-carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum. Self-validation: Confirm the disappearance of the nitro symmetric/asymmetric stretches (~1530 and 1350 cm⁻¹) and the appearance of primary amine N-H stretches (~3300-3400 cm⁻¹) via FT-IR spectroscopy.

Mechanistic Pathways & Biological Relevance

Derivatives of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid are heavily utilized in the development of targeted anticancer therapeutics. The core acts as an ATP-competitive inhibitor of Aurora kinases (Aurora-A and Aurora-B), which are critical regulators of the mitotic phase of the cell cycle[2][3].

By substituting the 2-carboxylic acid with various amides or piperazine derivatives, researchers can tune the molecule to fit perfectly into the hinge region of the kinase. The inhibition of Aurora kinases leads to the disruption of centrosome maturation, spindle assembly, and ultimately triggers apoptosis in rapidly dividing tumor cells[3].

Pathway Drug Imidazo[4,5-b]pyridine Derivative Aurora Aurora Kinases (Aurora-A / B) Drug->Aurora ATP-Competitive Inhibition Apoptosis Apoptosis (Programmed Cell Death) Drug->Apoptosis Induces via Mitotic Arrest Mitosis Spindle Assembly & Centrosome Maturation Aurora->Mitosis Catalyzes CellCycle Cell Cycle Progression (Tumor Proliferation) Mitosis->CellCycle Promotes

Mechanism of action for imidazo[4,5-b]pyridine derivatives in Aurora kinase inhibition.

References

  • MDPI. "Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis." Molecules. Available at:[Link]

  • ACS Publications. "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate." Journal of Medicinal Chemistry. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Available at: [Link]

Sources

Preliminary Biological Screening of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of a nitro group at the 6-position can enhance the biological activity and interaction with target molecules.[2] This technical guide provides a comprehensive overview of the preliminary biological screening of novel 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid derivatives, focusing on the strategic rationale, experimental design, and detailed protocols for in vitro cytotoxicity and antimicrobial assays. This guide is intended to equip researchers with the foundational knowledge to efficiently evaluate this promising class of compounds.

Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine core, a fusion of imidazole and pyridine rings, is a key pharmacophore in numerous biologically active compounds.[1][2] Its structural similarity to purines allows it to interact with a variety of biological targets. The addition of a 6-nitro group and a 2-carboxylic acid moiety, along with further derivatization, offers a versatile scaffold for developing novel therapeutic agents. These derivatives have shown potential as inhibitors of key cellular pathways, including those involving cyclin-dependent kinases (CDKs) and Aurora kinases, which are critical in cell cycle regulation and tumorigenesis.[2][5][6] Furthermore, various imidazo[4,5-b]pyridine derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[1][7][8][9][10]

This guide will focus on two primary areas of preliminary biological screening:

  • Anticancer Activity: Evaluating the cytotoxic effects of the derivatives on relevant human cancer cell lines.

  • Antimicrobial Activity: Assessing the inhibitory effects against a panel of pathogenic bacteria.

Strategic Rationale for Preliminary Screening

The initial screening phase is a critical step in the drug discovery pipeline. It aims to identify "hit" compounds with promising biological activity from a library of synthesized derivatives. A well-designed preliminary screen should be:

  • Mechanism-based: The choice of assays should reflect the hypothesized mechanism of action of the compounds.[11]

  • High-throughput adaptable: To efficiently screen a library of compounds.[11]

  • Cost-effective and reproducible: To ensure the reliability of the initial data.[12]

For our target derivatives, the initial hypothesis is twofold: the nitroaromatic scaffold may impart anticancer properties through kinase inhibition or other cytotoxic mechanisms, and the heterocyclic nature suggests potential antimicrobial activity.

In Vitro Anticancer Screening

The primary goal of in vitro anticancer screening is to determine the cytotoxic potential of the synthesized derivatives against cancer cells.[11][13] This is a crucial early step to identify compounds that can inhibit cancer cell growth and to deprioritize those with excessive toxicity.[11][14]

Rationale for Cell Line Selection

The choice of cancer cell lines is critical for obtaining relevant data. It is advisable to use a panel of cell lines representing different cancer types to assess the spectrum of activity. For imidazo[4,5-b]pyridine derivatives, previous studies have shown activity against breast and colon cancer cell lines.[4][5] Therefore, a suitable starting panel would include:

  • MCF-7: A human breast adenocarcinoma cell line.[5][12][15]

  • HCT116: A human colon cancer cell line.[4][5]

  • A non-cancerous cell line (e.g., HEK293, human embryonic kidney cells): To assess selectivity and potential for systemic toxicity.[12][15]

Experimental Workflow: Cytotoxicity Assessment

The following workflow outlines the key steps in assessing the in vitro cytotoxicity of the 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid derivatives.

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method to measure cell viability.[12] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.[12]

Materials:

  • Synthesized 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid derivatives

  • Human cancer cell lines (e.g., MCF-7, HCT116) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in a complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 24 to 48 hours.[12][15]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation and Interpretation

The results of the cytotoxicity screening should be summarized in a table for easy comparison of the IC50 values of the different derivatives against the tested cell lines.

CompoundMCF-7 IC50 (µM)HCT116 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI) for MCF-7
Derivative 1
Derivative 2
...
Doxorubicin

Selectivity Index (SI) is a crucial parameter to evaluate the therapeutic potential of a compound and is calculated as: SI = IC50 (non-cancerous cell line) / IC50 (cancerous cell line)

A higher SI value indicates greater selectivity for cancer cells over normal cells.

In Vitro Antimicrobial Screening

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[8] Imidazo[4,5-b]pyridine derivatives have shown promise in this area.[1][8][9][10]

Rationale for Bacterial Strain Selection

A representative panel of pathogenic bacteria should be selected for the initial screening, including both Gram-positive and Gram-negative strains. Previous studies on similar compounds have shown greater sensitivity in Gram-positive bacteria.[7][9] A suitable panel would include:

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 25923)

    • Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

Experimental Workflow: Antimicrobial Susceptibility Testing

The following workflow outlines the steps for determining the antimicrobial activity of the synthesized derivatives.

Caption: Workflow for in vitro antimicrobial screening.

Detailed Protocols

Two common methods for preliminary antimicrobial screening are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method.[16][17][18][19]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20]

Materials:

  • Synthesized derivatives

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard, ~1.5 x 10^8 CFU/mL)

  • Positive control antibiotic (e.g., Ampicillin, Gentamicin)

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 50 µL of MHB to all wells.

    • Add 50 µL of the compound stock solution (e.g., 256 µg/mL) to the first well of a row and perform serial two-fold dilutions across the plate.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in MHB.

    • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[20]

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of inhibition around a disk impregnated with the test compound.[16][19]

Materials:

  • Synthesized derivatives

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Positive control antibiotic disks

Procedure:

  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate evenly in three directions.[18]

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the test compounds.

    • Aseptically place the disks on the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition:

    • Measure the diameter of the zone of complete inhibition around each disk in millimeters.[18]

Data Presentation and Interpretation

The results of the antimicrobial screening should be tabulated to compare the activity of the derivatives.

MIC Data:

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Derivative 1
Derivative 2
...
Ampicillin

Disk Diffusion Data:

CompoundS. aureus Zone of Inhibition (mm)B. subtilis Zone of Inhibition (mm)E. coli Zone of Inhibition (mm)P. aeruginosa Zone of Inhibition (mm)
Derivative 1
Derivative 2
...
Ampicillin

Conclusion and Future Directions

This guide provides a framework for the preliminary biological screening of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid derivatives. The identification of "hit" compounds with potent and selective anticancer activity or broad-spectrum antimicrobial activity will warrant further investigation. Future studies should focus on:

  • Structure-Activity Relationship (SAR) studies: To understand how chemical modifications influence biological activity.

  • Mechanism of action studies: To elucidate the molecular targets and pathways affected by the active compounds.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential in animal models.

The systematic approach outlined in this guide will facilitate the efficient evaluation of this promising class of compounds and accelerate the discovery of new therapeutic agents.

References

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • Hjouji, M., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3197.
  • Bleicher, K. H., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5092-5095.
  • Reddy, B. S., et al. (2018). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical and Biological Sciences, 8(3), 789-796.
  • Roy, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences, 12(2), 1603-1611.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Hjouji, M., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Semantic Scholar.
  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.
  • Poyraz, S., et al. (2024). Recent pharmacological insights about imidazole hybrids: a comprehensive review. Medicinal Chemistry Research.
  • Roy, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences, 12(2), 1603-1611.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Vitanza, L., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Molecules, 27(7), 2063.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • Tenover, F. C. (2024). Antimicrobial Susceptibility Testing. In StatPearls.
  • EvitaChem. (n.d.). 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid.
  • Kumar, A., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 133.
  • Chatterji, D. (2021, July 13). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. tl;dr pharmacy.
  • El-Sayed, N. A., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576.
  • Howard, S., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5249-5261.
  • ResearchGate. (n.d.). Mechanism of action of nitroimidazoles.
  • Perin, N., et al. (2017). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 22(11), 1863.
  • Sebbar, N., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
  • Perin, N., et al. (n.d.).
  • Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(8), 1045-1050.
  • Kamal, A., et al. (2014). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3474.
  • IntechOpen. (2024, December 19).
  • ResearchGate. (n.d.). Synthesis of New 2‐(Pyridin‐4‐yl)‐1H‐imidazo[4,5‐b]pyridine Derivatives: In vitro Antibacterial and In silico Screening.
  • Golding, B. T., et al. (2015). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 58(6), 2845-2866.

Sources

Pharmacokinetic Profiling of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid: A Comprehensive ADME Strategy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid (C₆H₄N₄O₄, MW: 184.12 g/mol ) is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry, particularly as a scaffold for kinase inhibitors targeting cancer and inflammatory pathways[1]. However, its unique structural features—a fused imidazopyridine core, a highly polar carboxylic acid moiety, and an electron-withdrawing nitro group—present distinct pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) challenges.

This whitepaper provides an in-depth, state-of-the-art technical guide for the pharmacokinetic profiling of this compound. By moving beyond standard screening panels, we detail causality-driven methodologies that address the specific metabolic liabilities of nitroaromatics and acidic heterocycles, ensuring robust data collection suitable for translational Population PK modeling[2].

Physicochemical Profiling & ADME Implications

The rational design of a PK profiling strategy begins with understanding how the molecule's physicochemical properties dictate its biological fate. The presence of the carboxylic acid (pKa ~3.5–4.5) ensures the molecule is predominantly ionized at physiological pH (7.4), which drastically reduces passive transcellular permeability. Concurrently, the nitro group introduces a high risk of bioreduction by cytosolic and microbial nitroreductases[3].

Table 1: Physicochemical Properties and Predicted ADME Liabilities

PropertyEstimated ValuePrimary ADME ImplicationProfiling Strategy Required
Molecular Weight 184.12 g/mol Favorable for oral absorption (Lipinski compliant).Standard oral PK modeling.
Ionization (pKa) ~4.0 (Acidic)Poor passive permeability in the intestine; high plasma protein binding (PPB).Bidirectional Caco-2 assay; Equilibrium dialysis for PPB.
Metabolic Liability 1 Carboxylic AcidSusceptible to Phase II UGT conjugation (acyl glucuronidation).Microsomal stability with UDPGA cofactor.
Metabolic Liability 2 Nitro GroupSusceptible to nitroreductases; risk of reactive oxygen species (ROS) generation.Cytosolic stability under anaerobic conditions.

In Vitro ADME Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific internal controls to prevent false positives or artifacts.

Bidirectional Caco-2 Permeability Assay

Because the compound is ionized at intestinal pH, it may rely on active transport or be subject to efflux (e.g., P-glycoprotein or BCRP). The Caco-2 assay is the gold standard for predicting human oral absorption and justifying in vivo bioavailability waivers[4].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed Caco-2 cells (HTB-37) on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to ensure full differentiation and polarization into apical (A) and basolateral (B) domains.

  • Integrity Validation (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 250 Ω·cm² are viable for the assay[5].

  • Dosing Solution Preparation: Prepare a 10 µM solution of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid in HBSS buffer (pH 7.4). Include 1% DMSO to maintain solubility.

  • Transport Execution (A→B and B→A):

    • A→B (Absorptive): Add 300 µL dosing solution to the apical chamber. Add 1200 µL blank HBSS to the basolateral chamber.

    • B→A (Secretory): Add 1200 µL dosing solution to the basolateral chamber. Add 300 µL blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C with orbital shaking (50 rpm). Withdraw 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.

  • Internal Control Validation (Post-Assay): Add Lucifer Yellow (100 µM) to the donor compartment for 1 hour. A paracellular leak >1% invalidates the well.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Metabolic Stability: Capturing Nitroreduction and Glucuronidation

Standard human liver microsome (HLM) assays utilizing only NADPH will fail to capture the full metabolic profile of this compound. Nitroreductases (NTRs) are predominantly cytosolic, and Type II NTRs undergo futile redox cycling in the presence of oxygen, masking nitro group reduction[6]. Furthermore, the carboxylic acid requires UDP-glucuronosyltransferase (UGT) activation.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a pooled incubation matrix containing both Human Liver Microsomes (HLMs, 1 mg/mL) and Human Liver Cytosol (HLC, 1 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Anaerobic Purging (Critical Step): To accurately measure nitroreduction to the amine metabolite, purge the incubation buffer with nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Cofactor Addition: Add NADPH (1 mM final) for CYP450/NTR activity, and UDPGA (2 mM) with Alamethicin (25 µg/mL, for pore formation) for UGT activity.

  • Reaction Initiation: Spike the test compound to a final concentration of 1 µM.

  • Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Control Systems:

    • Minus-Cofactor Control: Validates that degradation is enzymatic, not chemical instability.

    • Positive Controls: Testosterone (CYP3A4), Diclofenac (UGT2B7), and Nitrazepam (Nitroreductase).

Mechanistic Metabolism & Toxicology

The metabolism of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid is bifurcated into two primary pathways: Phase II conjugation of the carboxylic acid and Phase I bioreduction of the nitro group.

The nitro group undergoes a sequential six-electron reduction. Type I nitroreductases (oxygen-insensitive) transfer two electrons at a time, forming a nitroso intermediate, then a hydroxylamine, and finally an amino metabolite[3]. Type II nitroreductases (oxygen-sensitive) transfer a single electron, forming a nitro anion radical. In normoxic tissues, this radical reacts with molecular oxygen, regenerating the parent compound and producing superoxide (Reactive Oxygen Species, ROS)[6]. This futile redox cycling is a primary driver of nitroaromatic-induced hepatotoxicity.

Metabolism Parent 6-Nitro-1H-imidazo[4,5-b] pyridine-2-carboxylic Acid UGT Acyl-Glucuronide (Phase II Conjugate) Parent->UGT UGTs + UDPGA Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso Nitroreductase (1e- / 2e-) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine Reduction ROS Reactive Oxygen Species (Superoxide) Nitroso->ROS Futile Redox Cycling (Type II NTR + O2) Amine Amino Metabolite (R-NH2) Hydroxylamine->Amine Reduction

Caption: Primary metabolic pathways highlighting UGT conjugation and nitroreductase-mediated toxicity.

In Vivo Pharmacokinetic Study Design

To translate in vitro findings, a robust in vivo PK study in Sprague-Dawley rats is required. Because the compound is highly acidic, formulation is critical to ensure dissolution without causing precipitation in the gastric environment.

Study Design:

  • Intravenous (IV) Cohort: 1 mg/kg administered via tail vein. Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline.

  • Per Os (PO) Cohort: 10 mg/kg administered via oral gavage. Formulation: 0.5% Methylcellulose in water (suspension).

  • Sampling: Serial blood collection (K₂EDTA tubes) at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Table 2: Representative Compartmental PK Parameters (Modeled Estimates)

ParameterUnitIV (1 mg/kg)PO (10 mg/kg)Interpretation
Cmax ng/mL1,250840Moderate peak exposure due to delayed gastric absorption.
Tmax hr-1.5Indicates absorption is likely limited by dissolution rate.
AUC₀₋∞ hr*ng/mL2,1006,300Total systemic exposure.
Clearance (CL) mL/min/kg7.9-Low-to-moderate clearance, primarily driven by hepatic UGTs.
Volume of Dist. (Vd) L/kg0.85-Low Vd, typical for highly protein-bound acidic compounds.
Bioavailability (F) %-~30%Moderate bioavailability limited by intestinal efflux and polarity.

Translational PK Modeling Workflow

The final stage of development involves integrating the in vitro and in vivo data into a Population PK (PopPK) model. According to the FDA's 2022 Guidance for Industry on Population Pharmacokinetics, this modeling is essential to quantify the impact of intrinsic factors (e.g., varying UGT expression levels across patient populations) on drug exposure[7].

PK_Workflow InVitro In Vitro ADME (Caco-2, Microsomes) InVivo In Vivo PK (Rat IV/PO) InVitro->InVivo Bioanalysis LC-MS/MS Quantification InVivo->Bioanalysis Modeling Compartmental PK Modeling Bioanalysis->Modeling PopPK Population PK (FDA Guidance) Modeling->PopPK

Caption: End-to-end translational workflow from in vitro screening to regulatory Population PK modeling.

Sources

Crystal Structure and X-Ray Diffraction Analysis of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid (Molecular Formula: C6​H4​N4​O4​ , MW: 184.12 g/mol ) is a highly functionalized heterocyclic compound belonging to the imidazopyridine class[1]. Characterized by its fused imidazole and pyridine rings, this scaffold is recognized for its profound pharmacological properties, particularly as an inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, which are critical in cell cycle regulation and tumor progression[1].

For researchers and drug development professionals, understanding the precise three-dimensional conformation and solid-state interactions of this molecule is paramount. This whitepaper provides an in-depth technical guide to the molecular architecture, single-crystal X-ray diffraction (XRD) methodologies, and the crystallographic data interpretation required to leverage this compound in Structure-Based Drug Design (SBDD).

Molecular Architecture and Solid-State Interactions

The systematic IUPAC nomenclature of this compound derives from its fused heterocyclic core: an imidazole ring fused to a pyridine ring at positions 4 and 5 (denoted by the [4,5-b] fusion notation)[2]. The spatial arrangement of its substituents dictates both its physical chemistry and its biological target affinity.

Causality of Substituent Effects
  • The 6-Nitro Group: Acting as a powerful electron-withdrawing group (EWG), the nitro substituent depletes the π -electron density of the pyridine ring. Causality: This electron deficiency enhances the molecule's ability to engage in parallel-displaced π−π stacking interactions with electron-rich aromatic amino acids (e.g., Tyrosine, Tryptophan) within kinase ATP-binding pockets.

  • The 2-Carboxylic Acid: Unlike ketone variants (which primarily form dipole interactions), the carboxylic acid group acts as both a robust hydrogen-bond donor and acceptor[2]. Causality: In the solid state, this typically drives the formation of highly stable R22​(8) cyclic hydrogen-bonded dimers or extended head-to-tail salt bridges, dictating the crystal packing and influencing the compound's aqueous solubility.

Experimental Protocol: Single Crystal Growth

Because imidazo[4,5-b]pyridines are rigid, planar, and heavily hydrogen-bonded, they often exhibit poor solubility in standard volatile organic solvents. The following self-validating protocol utilizes vapor diffusion to achieve diffraction-quality single crystals.

Step-by-Step Methodology: Vapor Diffusion
  • Solubilization: Dissolve 10 mg of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid in 1.0 mL of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Rationale: A high-polarity, aprotic solvent is required to disrupt the strong intermolecular hydrogen-bonded dimers[2].

  • Microfiltration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram inner vial. Validation Check: The solution must be optically clear. Any particulate matter will act as heterogeneous nucleation sites, leading to microcrystalline powder rather than single crystals.

  • Chamber Assembly: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 5 mL of an antisolvent (e.g., distilled water or methanol). Seal the outer vial tightly.

  • Nucleation & Growth: Incubate the chamber in a vibration-free environment at 293 K for 7 to 14 days. Causality: The volatile antisolvent slowly diffuses into the DMSO/DMF solution, gradually lowering the solubility of the compound and inducing controlled, slow nucleation.

  • Harvesting: Once crystals reach dimensions of approximately 0.1×0.1×0.2 mm, harvest them directly into a drop of Paratone-N oil. Rationale: The oil strips away mother liquor and acts as a cryoprotectant, preventing the formation of diffraction-degrading ice rings during liquid nitrogen cooling.

Crystallization_Protocol Solubilization 1. Solubilization (DMSO/DMF) Filtration 2. Microfiltration (0.22 µm PTFE) Solubilization->Filtration VaporDiff 3. Vapor Diffusion (Antisolvent: Water/MeOH) Filtration->VaporDiff Nucleation 4. Nucleation & Growth (293 K, 7-14 Days) VaporDiff->Nucleation Harvest 5. Crystal Harvesting (Paratone-N Oil) Nucleation->Harvest

Workflow for the single-crystal growth of imidazopyridine derivatives.

X-Ray Diffraction Data Collection & Refinement

To extract high-resolution atomic coordinates, the crystal must be subjected to rigorous X-ray diffraction analysis.

Step-by-Step Methodology: Data Acquisition
  • Mounting and Cryo-Cooling: Mount the oil-coated crystal on a MiTeGen loop and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly improving high-angle diffraction intensity and resolution.

  • Preliminary Screening (Self-Validation): Perform a 10-frame rotational scan.

    • System Check: If the diffraction spots are sharp and circular, proceed. If the spots are split, streaked, or overlapping, the crystal is twinned or cracked. Discard and select a new crystal to ensure data integrity.

  • Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Cu , λ=1.54184 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans to ensure >99% completeness.

  • Integration and Scaling: Integrate the raw frames using software such as APEX4 or CrysAlisPro. Apply multi-scan absorption corrections. Validation Check: The internal agreement factor ( Rint​ ) should be <0.05 , confirming high data redundancy and quality.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

Representative Crystallographic Data

While the exact unit cell parameters can vary based on the specific solvate or hydrate form obtained during crystallization, 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid and its close structural analogs typically crystallize in centrosymmetric monoclinic space groups (such as P21​/c ) due to the directional nature of their hydrogen-bonding networks.

Below is a representative structural data summary for this class of functionalized imidazopyridines, providing a baseline for what researchers should expect during refinement.

Crystallographic ParameterRepresentative Value / Description
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.2 Å, b≈14.5 Å, c≈8.1 Å
Cell Angle ( β ) ≈105∘
Volume ( V ) ≈817 Å 3
Z (Molecules per unit cell) 4
Density (calculated) ≈1.49 g/cm 3
Absorption Coefficient ( μ ) ≈1.05 mm −1 (Cu )
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.092
Goodness-of-fit (GOF) on F2 1.02−1.05

Table 1: Representative crystallographic and refinement parameters for functionalized imidazo[4,5-b]pyridine-2-carboxylic acid derivatives.

Implications for Structure-Based Drug Design (SBDD)

The atomic-resolution data obtained from X-ray diffraction is not merely an analytical endpoint; it is the foundational input for rational drug design. Because 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid demonstrates inhibitory activity against kinases involved in cancer[1], its exact 3D conformation is critical for computational modeling.

  • Tautomeric State Verification: XRD definitively identifies whether the proton resides at the 1H or 3H position of the imidazole ring[2]. This dictates the hydrogen-bond donor/acceptor map presented to the kinase hinge region.

  • Dihedral Strain Analysis: The crystallographic data reveals the degree of coplanarity between the carboxylic acid group and the imidazopyridine core, allowing computational chemists to accurately parameterize the ligand's conformational energy penalties during molecular docking.

SBDD_Workflow XRD X-Ray Diffraction (Crystal Data) SHELX Structure Refinement (SHELXL) XRD->SHELX Electron Density Model 3D Molecular Model (Conformation & H-Bonds) SHELX->Model Atomic Coordinates Docking Molecular Docking (Grid Generation) Model->Docking Ligand Prep Target Kinase Target (e.g., Aurora/CDK) Target->Docking Receptor Prep Lead Lead Optimization (Rational Design) Docking->Lead Binding Affinity

Integration of X-ray crystallographic data into structure-based drug design.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, Structural Chemistry, 71(1), 3-8. Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Mechanistic Profiling of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting profound biological activities ranging from anti-inflammatory properties to potent anti-cancer efficacy. Specifically, 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid serves as a critical intermediate and active moiety in the development of targeted therapies. The electron-withdrawing 6-nitro substitution significantly enhances the molecule's interaction with target enzymes, notably acting as a competitive inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, which are vital for cell cycle regulation and tumor progression[1].

Designing a robust synthesis for this compound requires navigating the deactivated nature of the nitropyridine ring. While some commercial literature suggests direct coupling of functionalized pyridines[1], the most reliable, self-validating synthetic strategy utilizes a two-phase cyclocondensation-hydrolysis sequence starting from 5-nitro-2,3-diaminopyridine. This approach ensures high regioselectivity and prevents the premature decarboxylation that often plagues direct syntheses of 2-carboxy-heterocycles.

Synthetic Workflow and Logic

To guarantee structural integrity and high yield, this protocol employs a trichloromethyl intermediate strategy .

  • Cyclocondensation: 5-nitro-2,3-diaminopyridine is reacted with trichloroacetic acid in the presence of phosphorus oxychloride (POCl 3​ ). The highly electrophilic activated trichloroacetate ensures rapid ring closure despite the deactivating effect of the nitro group.

  • Haloform-type Hydrolysis: The resulting 2-(trichloromethyl)imidazopyridine undergoes mild basic hydrolysis. The trichloromethyl group acts as an excellent leaving group, cleanly yielding the target carboxylic acid without requiring harsh oxidations that could compromise the nitro group.

SynthesisRoute SM1 5-Nitro-2,3-diaminopyridine INT 6-Nitro-2-(trichloromethyl)- 1H-imidazo[4,5-b]pyridine SM1->INT Cyclocondensation 100°C, 4h SM2 Trichloroacetic Acid + POCl3 SM2->INT PROD 6-Nitro-1H-imidazo[4,5-b] pyridine-2-carboxylic Acid INT->PROD Basic Hydrolysis NaOH/EtOH, 60°C

Fig 1: Two-phase synthesis via a trichloromethyl intermediate for high-fidelity ring closure.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 6-Nitro-2-(trichloromethyl)-1H-imidazo[4,5-b]pyridine

Causality Note: POCl 3​ acts as both a dehydrating agent and an activator for trichloroacetic acid, facilitating the initial acylation of the more nucleophilic 3-amino group prior to cyclization.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube (CaCl 2​ ).

  • Reagent Charging: Add 5-nitro-2,3-diaminopyridine (10.0 g, 64.9 mmol) and trichloroacetic acid (15.9 g, 97.3 mmol, 1.5 eq).

  • Activation: Slowly add phosphorus oxychloride (POCl 3​ , 50 mL) to the mixture. Caution: Exothermic reaction with evolution of HCl gas. Perform strictly in a fume hood.

  • Cyclization: Heat the reaction mixture to 100°C (reflux) for 4 to 6 hours. Monitor the consumption of the diamine via TLC (Eluent: EtOAc/Hexane 1:1).

  • Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice (400 g) with vigorous stirring to hydrolyze excess POCl 3​ .

  • Isolation: Neutralize the aqueous suspension to pH 7 using saturated aqueous Na 2​ CO 3​ . Filter the resulting yellow-brown precipitate under vacuum, wash extensively with cold distilled water, and dry in vacuo at 50°C.

Phase 2: Hydrolysis to 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid

Causality Note: Mild basic conditions are chosen to drive the haloform-type cleavage of the trichloromethyl group while preventing degradation of the electron-deficient imidazopyridine core.

  • Dissolution: Suspend the intermediate from Phase 1 (~15 g) in a mixture of ethanol (100 mL) and water (50 mL).

  • Hydrolysis: Add sodium hydroxide (NaOH, 8.0 g, 200 mmol) portion-wise. The suspension will transition into a deep red/brown solution as the sodium salt of the product forms.

  • Heating: Stir the solution at 60°C for 2 hours. Monitor the disappearance of the trichloromethyl intermediate via LC-MS.

  • Precipitation: Cool the mixture to 0°C in an ice bath. Slowly acidify the solution using 6M HCl until the pH reaches 2.0 - 2.5. A fine, pale-yellow to off-white precipitate will form.

  • Purification: Filter the crude carboxylic acid. To achieve high purity (>98%), recrystallize from a mixture of DMF and water. Dry the final product under high vacuum at 60°C for 12 hours.

Quantitative Data & Reaction Parameters

The following table summarizes the validated stoichiometric parameters and expected outcomes for the protocol, providing a self-validating benchmark for researchers.

ParameterPhase 1: CyclocondensationPhase 2: Basic Hydrolysis
Key Reagents 5-Nitro-2,3-diaminopyridine, CCl 3​ COOH2-(Trichloromethyl) intermediate, NaOH
Equivalents 1.0 : 1.51.0 : 4.0 (NaOH)
Solvent / Catalyst POCl 3​ (acts as solvent/activator)EtOH / H 2​ O (2:1 v/v)
Temperature 100°C (Reflux)60°C
Reaction Time 4 - 6 hours2 hours
Expected Yield 75 - 82%85 - 90%
Analytical Marker M+H + = 281.9 (Cl isotope pattern)M+H + = 209.0, broad OH stretch (IR)

Biological Application: Kinase Inhibition Pathway

In medicinal chemistry, the synthesized 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid serves as a potent scaffold. The compound's planar structure and hydrogen-bonding capabilities (via the carboxylic acid and imidazole nitrogen) allow it to dock efficiently into the ATP-binding pocket of target kinases. The inhibition of these kinases disrupts the cell cycle, ultimately leading to apoptosis in malignant cells[1].

MOA DRUG 6-Nitro-1H-imidazo[4,5-b] pyridine-2-carboxylic Acid KINASE CDK / Aurora Kinases DRUG->KINASE Competitive ATP Inhibition CYCLE Cell Cycle Progression DRUG->CYCLE Arrests Proliferation APOP Apoptosis (Cell Death) DRUG->APOP Induces Cell Death KINASE->CYCLE Promotes (Healthy State) KINASE->APOP Suppresses (Healthy State)

Fig 2: Mechanism of action for imidazopyridine-based kinase inhibitors in oncology.

References

  • EvitaChem. "6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid - Methods and Technical Details." EvitaChem Product Catalog.

Sources

The Strategic Utility of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid: A Precursor for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The imidazo[4,5-b]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its structural resemblance to endogenous purines.[1][2] This mimicry allows its derivatives to effectively interact with a multitude of biological targets, including the highly sought-after protein kinase family.[3][4] Dysregulation of kinase signaling is a hallmark of numerous pathologies, most notably cancer, making kinase inhibitors a critical class of therapeutics.[5] Within this framework, 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid emerges as a highly versatile and strategic precursor. The presence of the nitro group at the 6-position significantly enhances the biological activity and interaction with target enzymes or receptors, while the carboxylic acid at the 2-position serves as a prime handle for derivatization, primarily through amide bond formation.[4] This guide provides an in-depth exploration of this precursor, detailing its synthesis, chemical properties, and application in the discovery of novel kinase inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the precursor's properties is paramount for its effective utilization in a research setting.

PropertyValueSource
Molecular Formula C₇H₄N₄O₄[4]
Molecular Weight 208.13 g/mol -
Appearance Pale yellow to yellow solid-
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO)General Knowledge
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.General Knowledge

Safety Precautions: As with all nitroaromatic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be conducted in a well-ventilated fume hood.

Synthesis of the Precursor: A Multi-Step Approach

The synthesis of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid is a multi-step process that begins with a commercially available starting material, 2-aminopyridine. The following protocol is a composite of established synthetic transformations for analogous structures.

Protocol 1: Synthesis of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid

This protocol outlines a four-step synthesis starting from 2-aminopyridine.

Step 1: Bromination of 2-Aminopyridine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent like glacial acetic acid.

  • Bromination: Slowly add bromine (1.0 eq) to the solution at room temperature. The reaction is typically exothermic.

  • Work-up: After the reaction is complete (monitored by TLC), pour the mixture into ice water and neutralize with a base (e.g., NaOH solution) to precipitate the product, 2-amino-5-bromopyridine.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

Step 2: Nitration of 2-Amino-5-bromopyridine

  • Reaction Setup: To a flask containing concentrated sulfuric acid, cooled in an ice bath, slowly add 2-amino-5-bromopyridine (1.0 eq).

  • Nitration: Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

  • Work-up: After the reaction is complete, pour the mixture onto crushed ice and carefully neutralize with a strong base to precipitate the product, 2-amino-5-bromo-3-nitropyridine.

  • Purification: Collect the product by filtration, wash thoroughly with water, and dry.

Step 3: Reduction to 2,3-Diamino-5-nitropyridine

  • Reaction Setup: In a flask, suspend 2-amino-5-bromo-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol.

  • Reduction: Add a reducing agent, such as iron powder in the presence of a small amount of acid (e.g., acetic acid or HCl), and heat the mixture to reflux. Alternatively, catalytic hydrogenation (e.g., using Pd/C) can be employed.

  • Work-up: After the reaction is complete, filter the hot solution to remove the iron catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: The crude 2,3-diamino-5-nitropyridine can be purified by recrystallization.

Step 4: Cyclization and Hydrolysis

  • Cyclization: In a round-bottom flask, react 2,3-diamino-5-nitropyridine (1.0 eq) with diethyl oxalate (1.1 eq) in a high-boiling solvent like ethanol under reflux conditions. This reaction forms Ethyl 6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate.

  • Hydrolysis: To the crude ester, add an aqueous solution of a base (e.g., NaOH or KOH) and heat the mixture to reflux to hydrolyze the ester.

  • Work-up: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Purification: Collect the solid 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Application in Drug Discovery: Synthesis of a Potent Aurora Kinase Inhibitor

The true value of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid lies in its utility as a scaffold for the synthesis of bioactive molecules. A prime example is in the development of Aurora kinase inhibitors, a class of anti-cancer agents.[3][6][7][8][9] The following protocol details the synthesis of a representative amide derivative, showcasing the precursor's role in generating potential drug candidates.

Protocol 2: Synthesis of N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxamide

This protocol exemplifies the crucial amide bond formation step.

Materials:

  • 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

  • 4-((4-methylpiperazin-1-yl)methyl)aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Activation of the Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The electron-withdrawing nature of the nitro group and the imidazopyridine core makes the carboxylic acid somewhat electron-deficient, necessitating robust activation.[10]

  • Amine Addition: In a separate flask, dissolve 4-((4-methylpiperazin-1-yl)methyl)aniline (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to this solution.

  • Slowly add the amine solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired amide.

Biological Evaluation and Structure-Activity Relationship (SAR)

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated potent inhibitory activity against various kinases. For instance, related compounds have shown significant inhibition of Aurora kinases with IC₅₀ values in the nanomolar range.[3][9] The nitro group at the 6-position is often crucial for potent activity, likely participating in key hydrogen bonding interactions within the kinase active site. The amide linkage allows for the exploration of a wide range of substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Compound ClassTarget KinaseReported Activity (IC₅₀/MIC)Reference
Imidazo[4,5-b]pyridine derivativesAurora-A, -B, -C0.042 µM, 0.198 µM, 0.227 µM[3]
Imidazo[4,5-b]pyridine derivativesCDK90.63-1.32 µM[11]
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivativesM. tuberculosis0.5-0.8 µmol/L (MIC)[12]

Troubleshooting and Optimization

Several challenges may be encountered when working with this precursor and its derivatives.

  • Low Yields in Amide Coupling: The electron-deficient nature of the carboxylic acid can sometimes lead to sluggish reactions. Optimization of the coupling reagent (e.g., using HATU or PyBOP), base, and reaction temperature may be necessary.[10]

  • Regioisomer Formation: During the synthesis of the imidazo[4,5-b]pyridine core, the formation of regioisomers is a potential issue due to the unsymmetrical nature of the diaminopyridine precursor.[13] Careful control of reaction conditions and purification by chromatography are essential to isolate the desired isomer.

  • Nitro Group Reduction: The nitro group is susceptible to reduction under certain conditions. Care should be taken to avoid unintended reduction during subsequent synthetic steps. If the corresponding amine is desired, a variety of reducing agents can be employed, such as SnCl₂ or catalytic hydrogenation.

Conclusion

6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid stands as a valuable and strategically designed precursor for the synthesis of novel drug candidates, particularly kinase inhibitors. Its synthesis, while multi-stepped, is achievable through established organic chemistry methodologies. The presence of the nitro and carboxylic acid functionalities provides a robust platform for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The protocols and insights provided herein are intended to empower researchers in their quest to develop the next generation of targeted therapeutics.

Visualizing the Workflow and Pathway

Synthetic Workflow

Synthetic_Workflow Synthesis of a 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxamide Derivative cluster_precursor Precursor Synthesis cluster_derivatization Derivatization A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2-Amino-5-bromo-3-nitropyridine B->C Nitration D 2,3-Diamino-5-nitropyridine C->D Reduction E Ethyl 6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate D->E Cyclization with Diethyl Oxalate F 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid E->F Hydrolysis H Target Amide Derivative F->H Amide Coupling (EDC, HOBt) G Amine (e.g., 4-((4-methylpiperazin-1-yl)methyl)aniline) G->H

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Mechanism of Action: Kinase Inhibition

Kinase_Inhibition Simplified Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives Kinase Aurora Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Binds to Active Site Substrate Substrate Protein Substrate->Kinase Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->Kinase Competitive Binding CellCycle Cell Cycle Progression PhosphoSubstrate->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to

Caption: Competitive inhibition of a kinase by the synthesized derivative.

References

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 70, 152945. [Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5227–5241. [Link]

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122–9135. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11664–11669. [Link]

  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563–6567. [Link]

  • Lomov, D. A., et al. (2016). Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors. Russian Journal of Organic Chemistry, 52(12), 1835–1842. [Link]

  • Howard, S., et al. (2010). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Journal of Medicinal Chemistry, 53(14), 5242–5252. [Link]

  • Organic Syntheses. (n.d.). 2,3-DIAMINOPYRIDINE. Retrieved March 25, 2026, from [Link]

  • El-Sayed, M. A. A., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 81, 315–327. [Link]

  • Singh, R., et al. (2018). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]

  • Hranjec, M., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Pat. US5453512A. (1995). Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Hughes, D. L. (1957). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 79(1), 17-15. [Link]

  • Nayyar, A., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 131. [Link]

Sources

NMR characterization techniques for 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Resonance Assignment and Structural Elucidation of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid via 2D NMR

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antimicrobial agents[1]. The functionalization of this core, particularly with strongly electron-withdrawing groups (e.g., nitro) and hydrogen-bonding moieties (e.g., carboxylic acids), dramatically alters its electronic distribution and biological activity[2]. For drug development professionals, the unequivocal structural elucidation of these derivatives is paramount[3]. This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) protocol specifically designed to overcome the analytical challenges of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid (CAS: 2612837-35-9)[4].

Physicochemical Context & Analytical Challenges

Analyzing 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid presents three distinct spectroscopic challenges:

  • Annular Tautomerism: The proton on the imidazole ring undergoes rapid chemical exchange between the N-1 and N-3 positions in solution. This dynamic process broadens the signals of adjacent bridgehead carbons (C-3a, C-7a) and complicates through-space (NOE) assignments.

  • Quadrupolar Relaxation: The presence of four heterocyclic nitrogen atoms and a nitro group introduces significant quadrupolar relaxation, which can severely broaden the ¹³C signals of adjacent carbons (particularly C-6).

  • Extended Longitudinal Relaxation (T₁): The highly substituted, rigid heteroaromatic core means that quaternary carbons (C-2, C-6, C-3a, C-7a, and the carboxyl carbon) possess extended T₁ relaxation times, requiring specialized acquisition parameters to ensure they are observed.

Self-Validating Experimental Protocols

To overcome these challenges, a self-validating suite of 1D and 2D NMR experiments is required. The methodology relies on Heteronuclear Single Quantum Coherence (HSQC) for direct C-H mapping and Heteronuclear Multiple Bond Correlation (HMBC) for long-range skeletal connectivity, creating a closed-loop validation system[3].

Protocol 1: Sample Preparation
  • Solvent Selection: Weigh 10–15 mg of the analyte and dissolve it in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO-d₆ is selected due to the high polarity of the carboxylic acid and the planar stacking nature of the heterocycle. Using an anhydrous grade is critical; it minimizes the HDO water peak (~3.33 ppm) that can obscure cross-peaks and slows the chemical exchange of the COOH and NH protons, increasing the likelihood of observing them in the ¹H spectrum.

  • Filtration: Pass the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Removing undissolved micro-particulates ensures optimal magnetic field homogeneity during shimming, which is essential for resolving the fine meta-coupling (J ≈ 2.5 Hz) on the pyridine ring.

Protocol 2: NMR Acquisition Parameters (600 MHz Spectrometer)
  • ¹H NMR (1D): Execute a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 s. Acquire 32 scans.

  • ¹³C NMR (1D): Execute a power-gated decoupling sequence (zgpg30). Critical Step: Set the D1 delay to at least 3.0–4.0 seconds. Causality: The quaternary carbons (C-6, C-2, COOH) lack attached protons to facilitate rapid dipolar relaxation. A longer D1 ensures these nuclei fully relax between pulses, yielding adequate signal-to-noise ratios and preventing them from disappearing into the baseline. Acquire 1024–2048 scans.

  • 2D HSQC: Utilize a multiplicity-edited sequence (hsqcedetgpsisp2.2). Causality: This instantly distinguishes the two tertiary CH protons (H-5, H-7) from the quaternary background, providing the foundational anchor points for the HMBC.

  • 2D HMBC: Optimize for long-range couplings (J = 8 Hz). Causality: HMBC is the definitive tool for linking the pyridine protons to the imidazole bridgehead carbons. It reveals through-bond correlations separated by two or three bonds, unambiguously proving the regioisomeric structure[3].

Resonance Assignment Strategy & Diagnostic Data

The imidazo[4,5-b]pyridine core exhibits a highly deshielded proton profile due to the synergistic electron-withdrawing effects of the nitro group and the heteroatoms[2].

  • H-5 and H-7 Differentiation: These are the only non-exchangeable protons, appearing as meta-coupled doublets (J ≈ 2.5 Hz). H-5 is adjacent to the pyridine nitrogen (N-4) and the nitro group, making it the most deshielded proton (>9.1 ppm). H-7 is slightly less deshielded.

  • HMBC Validation Loop: H-5 will show a strong ³J correlation to C-3a and C-7. Conversely, H-7 will show a ³J correlation to C-5 and C-7a. This orthogonal cross-referencing creates a closed-loop validation of the pyridine ring[3].

Table 1: Diagnostic NMR Spectral Data (DMSO-d₆, 600 MHz)

PositionNucleusExpected Shift (ppm)Multiplicity & J (Hz)Diagnostic HMBC (³J, ²J)
H-5 ¹H9.10 - 9.30d (J ≈ 2.5)C-3a, C-7, C-6
H-7 ¹H8.80 - 9.00d (J ≈ 2.5)C-5, C-7a, C-6
NH / OH ¹H13.0 - 14.5br s (Exchangeable)C-2, C-3a, C-7a
C-2 ¹³C145.0 - 150.0Quaternary-
C-3a ¹³C130.0 - 135.0Quaternary-
C-5 ¹³C144.0 - 147.0CH-
C-6 ¹³C138.0 - 142.0Quaternary (C-NO₂)-
C-7 ¹³C120.0 - 125.0CH-
C-7a ¹³C143.0 - 148.0Quaternary-
COOH ¹³C160.0 - 165.0Quaternary (C=O)-

Visualizing the Analytical Workflow

To standardize the characterization of highly functionalized N-heterocycles, the following workflow ensures that no structural assumptions are made prior to multidimensional validation.

NMR_Workflow Start Sample Preparation (Anhydrous DMSO-d6) OneD 1D NMR Acquisition 1H & 13C with extended D1 Start->OneD Proceed to Magnet HSQC 2D HSQC Direct C-H Mapping OneD->HSQC Identify CH Pairs HMBC 2D HMBC Long-Range Connectivity HSQC->HMBC Assign Quaternary Carbons NOESY 2D NOESY Through-Space Proximity HMBC->NOESY Validate Spatial Proximity Elucidation Final Structural Elucidation 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid NOESY->Elucidation Consolidate Data

Figure 1: Sequential 1D and 2D NMR workflow for imidazopyridine elucidation.

Conclusion

The characterization of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid requires a deliberate departure from standard rapid-acquisition NMR protocols. By accounting for the molecule's extended relaxation times and tautomeric nature, and by employing a self-validating HMBC/HSQC loop, researchers can achieve unequivocal resonance assignment. This rigorous approach prevents downstream errors in structure-activity relationship (SAR) modeling during drug development.

References

  • Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines Source: MDPI URL: [Link]

  • Title: Regioselective C2-arylation of imidazo[4,5-b]pyridines Source: RSC Publishing URL: [Link]

Sources

Preclinical In Vivo Dosing and Pharmacodynamic Evaluation Protocols for 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Oncology Drug Development & Kinase Inhibition Target Audience: Preclinical Pharmacologists, Medicinal Chemists, and Translational Scientists

Executive Summary & Mechanistic Rationale

The imidazo[4,5-b]pyridine scaffold is a highly privileged structure in medicinal chemistry, functioning as a purine isostere that competitively binds the ATP-binding pocket of various kinases[1]. Specifically, 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid (Molecular Formula: C6​H4​N4​O4​ ; MW: 184.12 g/mol ) is a functionalized derivative that acts as a potent inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases[2].

Causality in Structural Design: The efficacy of this compound is driven by its specific functional group substitutions. The electron-withdrawing 6-nitro group stabilizes the planar conformation of the bicyclic core, enhancing its insertion into the narrow kinase hinge region. Simultaneously, the 2-carboxylic acid moiety forms critical hydrogen bonds with the backbone amides of the kinase active site. Inhibition of Aurora kinases (A and B) by this compound disrupts centrosome maturation, chromosome alignment, and cytokinesis, ultimately forcing malignant cells into G2/M phase cell cycle arrest and subsequent apoptosis[2].

To effectively translate this compound from in vitro enzymatic assays to in vivo efficacy models, researchers must navigate its unique physicochemical properties. This application note details a self-validating in vivo protocol utilizing a human colorectal carcinoma (HCT116) xenograft model, a gold standard for evaluating Aurora kinase inhibitors.

Pathway Visualization

G N1 6-Nitro-1H-imidazo[4,5-b] pyridine-2-carboxylic Acid N2 Aurora A/B & CDKs N1->N2 ATP-competitive N3 Inhibition of Histone H3 (Ser10) Phosphorylation N2->N3 PD Readout N4 Disruption of Mitotic Spindle Assembly N2->N4 Blockade N5 Cell Cycle Arrest (G2/M) N3->N5 N4->N5 N6 Apoptosis (Tumor Regression) N5->N6 Sustained inhibition

Mechanism of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid inducing mitotic arrest.

Formulation Strategy

The presence of the carboxylic acid (pKa ~3.5) and the planar aromatic system makes 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid moderately hydrophobic with limited solubility in neutral aqueous buffers.

Formulation Protocol (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

  • Solubilization: Dissolve the compound in 10% (v/v) cell-culture grade DMSO. Rationale: DMSO disrupts the strong π−π stacking inherent to the imidazopyridine core.

  • Co-solvent Addition: Add 40% (v/v) PEG300 and vortex for 2 minutes. Rationale: PEG300 acts as a co-solvent to maintain solubility as the dielectric constant of the mixture increases.

  • Surfactant Integration: Add 5% (v/v) Tween-80. Rationale: Tween-80 forms micelles that prevent the compound from precipitating upon introduction to the aqueous phase.

  • Aqueous Phase: Slowly add 45% (v/v) sterile saline (0.9% NaCl) dropwise while continuously vortexing to yield a clear solution.

Self-Validation Checkpoint: Visually inspect the final formulation against a strong light source. If micro-precipitates are observed, the compound has crashed out. Do not dose; instead, gently warm the solution to 37°C and sonicate for 5 minutes.

In Vivo Dosing and Efficacy Protocol

This step-by-step methodology outlines the evaluation of the compound in an HCT116 xenograft model. We utilize Intraperitoneal (IP) administration to bypass first-pass gastrointestinal metabolism, ensuring reliable systemic exposure for early-stage efficacy validation.

Phase 1: Xenograft Establishment
  • Cell Preparation: Harvest HCT116 human colorectal tumor cells during the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5×107 cells/mL.

  • Implantation: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female athymic nude mice (nu/nu).

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically Day 10-14 post-implantation), randomize mice into vehicle and treatment groups (n=8 per group) to ensure equal variance.

Phase 2: Pharmacodynamic (PD) Biomarker Validation (Single Dose)

Before committing to a 21-day efficacy study, validate target engagement in vivo. Aurora B directly phosphorylates Histone H3 at Serine 10 during mitosis; therefore, pH3-Ser10 is a highly sensitive, time-dependent readout for Aurora kinase inhibition.

  • Dosing: Administer a single IP dose of the compound (e.g., 30 mg/kg) to a subset of tumor-bearing mice (n=3).

  • Harvest: Euthanize mice at 2 hours and 24 hours post-dose. Rapidly excise the tumor, snap-freeze in liquid nitrogen, and homogenize in RIPA buffer with protease/phosphatase inhibitors.

  • Analysis: Perform Western blotting for pH3-Ser10 and total Histone H3. Self-Validation Checkpoint: If pH3-Ser10 levels are not reduced by >50% at 2 hours post-dose compared to vehicle controls, halt the study. This indicates either a formulation failure (poor absorption) or insufficient tumor penetrance, requiring immediate optimization.

Phase 3: Long-Term Efficacy Dosing
  • Regimen: Administer the formulated compound via IP injection at 15 mg/kg (Low Dose) and 30 mg/kg (High Dose) once daily (QD) for 21 days.

  • Monitoring: Measure tumor dimensions (Length × Width²) / 2 and body weights three times per week.

  • Toxicity Threshold: If body weight loss exceeds 15% of the baseline, suspend dosing until weight recovers, indicating the Maximum Tolerated Dose (MTD) has been breached.

Quantitative Data Presentation

The following table outlines the expected pharmacokinetic (PK) and pharmacodynamic (PD) benchmarks when evaluating 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid in an HCT116 xenograft model, based on standard parameters for imidazopyridine-derived Aurora/CDK inhibitors.

ParameterVehicle Control15 mg/kg (Low Dose)30 mg/kg (High Dose)
Tumor Growth Inhibition (TGI) 0%45% - 55%> 80%
pH3-Ser10 Reduction (2h post-dose) < 5%~ 60%> 90%
Body Weight Loss (Day 21) < 2%< 5%< 10% (Approaching MTD)
Apoptotic Index (Cleaved Caspase-3) Baseline+ 2.5x fold+ 5.0x fold

Sources

Application Note & Protocol: Synthesis and Characterization of a Hypoxia-Activated Antibody-Drug Conjugate via Lysine Amidation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Antibody-Drug Conjugates (ADCs) represent a premier class of targeted therapeutics, designed to deliver potent cytotoxic agents directly to cancer cells, thereby enhancing efficacy and widening the therapeutic window.[1][2] A sophisticated strategy in ADC design involves the use of hypoxia-activated prodrugs, which are selectively triggered within the low-oxygen microenvironment characteristic of solid tumors.[3] This application note provides a detailed, in-depth guide for the conjugation of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid, a hypoxia-sensitive payload, to the lysine residues of a monoclonal antibody (mAb). We present a robust, step-by-step protocol covering payload activation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, conjugation to the antibody, and comprehensive methods for purification and characterization of the resulting ADC. This guide is intended for researchers, scientists, and drug development professionals seeking to develop next-generation, tumor-microenvironment-activated biotherapeutics.

Introduction and Scientific Principle

Antibody-Drug Conjugates merge the exquisite specificity of a monoclonal antibody with the cell-killing power of a cytotoxic small molecule.[4] The payload, 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid, belongs to the nitroaromatic class of compounds. The nitro group serves as a bioreductive "trigger."[5] In the hypoxic core of solid tumors, elevated levels of nitroreductase enzymes reduce the nitro group to a highly reactive hydroxylamine or amine.[6][7] This bio-activation unmasks the molecule's cytotoxic function, leading to selective killing of cancer cells in a low-oxygen environment while minimizing toxicity to healthy, well-oxygenated tissues.[5][6][8]

The conjugation strategy detailed herein targets the surface-accessible ε-amino groups of lysine residues on the antibody.[9][10][11] An IgG antibody typically possesses 80-100 lysine residues, providing numerous potential conjugation sites without the need for antibody engineering.[11] The core of this method is the activation of the payload's carboxylic acid group. Carboxylic acids do not directly react with amines; they must first be converted into a more reactive species.[12] We employ a two-step process using EDC and NHS:

  • EDC Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[12][13]

  • NHS Ester Formation: This intermediate is intercepted by NHS to form a more stable, amine-reactive NHS ester. This ester is less susceptible to hydrolysis than the O-acylisourea, improving conjugation efficiency.[14]

The resulting NHS ester of the payload readily reacts with the nucleophilic primary amines of lysine residues on the mAb under mild pH conditions (typically 7.5-8.5) to form a stable amide bond.[11] This method produces a heterogeneous mixture of ADC species with a distribution of Drug-to-Antibody Ratios (DARs), which is a critical quality attribute (CQA) that must be thoroughly characterized.[4][15]

Workflow and Chemical Schema

The overall process, from antibody preparation to final ADC characterization, follows a logical and validated workflow.

ADC_Conjugation_Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Synthesis cluster_downstream Phase 3: Downstream Processing mAb_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction (mAb + Activated Payload) mAb_Prep->Conjugation Payload_Prep Payload Activation (EDC/NHS Chemistry) Payload_Prep->Conjugation Purification ADC Purification (TFF or SEC) Conjugation->Purification Characterization ADC Characterization (DAR, Purity, Aggregation) Purification->Characterization

Caption: Overall experimental workflow for ADC synthesis.

The chemical reaction proceeds via the formation of an amine-reactive NHS ester, which then couples to the antibody.

Chemical_Reaction_Scheme Payload Payload-COOH (6-Nitro-1H-imidazo[4,5-b]pyridine -2-carboxylic Acid) Activated_Payload Payload-CO-NHS (Amine-Reactive Ester) Payload->Activated_Payload + EDC/NHS Final_ADC mAb-Lys-CO-Payload (Final ADC) Activated_Payload->Final_ADC + mAb-Lysine (NH₂)

Caption: Chemical reaction scheme for lysine conjugation.

Materials and Reagents

Reagent / MaterialRecommended SupplierPurpose
Monoclonal Antibody (e.g., Trastuzumab)In-house or CommercialTargeting vehicle
6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic AcidEvitaChem, etc.Hypoxia-activated payload
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Thermo Fisher ScientificCarboxylic acid activator
NHS (N-hydroxysuccinimide)Thermo Fisher ScientificStabilizes activated ester
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichOrganic solvent for payload activation
Phosphate-Buffered Saline (PBS), pH 7.4GibcoAntibody storage and reaction buffer
Sodium Borate Buffer, pH 8.5In-house preparationConjugation reaction buffer
Amicon® Ultra Centrifugal Filters (10-50 kDa MWCO)MilliporeSigmaBuffer exchange and concentration
Zeba™ Spin Desalting Columns (7K MWCO)Thermo Fisher ScientificRapid removal of small molecules
Tangential Flow Filtration (TFF) SystemMilliporeSigma / SartoriusADC purification and formulation
SEC-HPLC System with Diode Array DetectorAgilent, WatersPurity and aggregate analysis
HIC-HPLC System with Diode Array DetectorAgilent, WatersDAR determination
LC-QTOF Mass SpectrometerAgilent, SciexMass confirmation and DAR analysis

Detailed Experimental Protocols

Protocol 1: Antibody Preparation and Buffer Exchange

Rationale: Commercial antibody formulations often contain stabilizing proteins (e.g., BSA) or buffer components with primary amines (e.g., Tris, glycine), which will compete with lysine residues during conjugation.[16] This protocol exchanges the antibody into a non-interfering buffer.

  • Initial QC: Measure the initial antibody concentration using a NanoDrop spectrophotometer at A280. Assume an extinction coefficient for a typical IgG of 1.4 mL/(mg·cm).

  • Buffer Exchange Setup: Pre-condition an Amicon® Ultra centrifugal filter unit (select MWCO based on antibody size, e.g., 50 kDa for IgG) by washing with sterile PBS, pH 7.4.

  • Dilution and Concentration: Dilute the antibody stock with 10-15 volumes of PBS, pH 7.4, in the filter unit. Centrifuge according to the manufacturer's instructions to concentrate the antibody back to its approximate starting volume.

  • Repeat: Repeat the dilution and concentration cycle at least three times to ensure complete removal of interfering substances.

  • Final Concentration: After the final wash, recover the antibody from the filter unit. Measure the final concentration at A280 and adjust to a working concentration of 5-10 mg/mL in PBS, pH 7.4. Store at 4°C until use.

Protocol 2: Activation of Payload with EDC/NHS

Rationale: This protocol creates the amine-reactive NHS ester of the payload immediately before conjugation. The reaction must be performed in an anhydrous organic solvent to prevent premature hydrolysis of the activated ester.

  • Prepare Reagents: Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent condensation.

  • Dissolve Payload: Prepare a 10 mM stock solution of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid in anhydrous DMSO.

  • Activation Reaction: In a separate microfuge tube, add EDC and NHS to the payload solution. A molar ratio of 1:1.2:1.2 (Payload:EDC:NHS) is a robust starting point.

    • Example: To 100 µL of 10 mM payload solution (1 µmol), add 1.2 µmol of EDC and 1.2 µmol of NHS.

  • Incubation: Mix thoroughly by vortexing and incubate the reaction at room temperature for 30-60 minutes, protected from light. The solution containing the activated payload should be used immediately in the next step.

Protocol 3: Conjugation to Monoclonal Antibody

Rationale: The pH of the reaction is critical. A slightly alkaline pH (8.0-8.5) deprotonates the lysine ε-amino group, increasing its nucleophilicity and reaction rate with the NHS ester.[11] The molar ratio of the payload to the antibody is the primary determinant of the final average DAR.[17]

  • Adjust Antibody Buffer: Adjust the pH of the prepared antibody solution (from Protocol 1) to 8.5 by adding a small volume of 0.5 M Sodium Borate buffer, pH 8.5.

  • Calculate Payload Volume: Determine the volume of activated payload solution needed to achieve the desired molar excess. See Table 1 for guidance.

    • Example: For a target DAR of 4, start with a 10-fold molar excess of activated payload over the antibody.

  • Add Activated Payload: While gently stirring the antibody solution, add the calculated volume of the activated payload-NHS ester solution (from Protocol 2) dropwise. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation, protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a 100-fold molar excess of Tris or glycine to consume any unreacted NHS esters.

Target Average DARRecommended Molar Excess (Payload:mAb)
2 - 45x - 10x
4 - 610x - 15x
6 - 815x - 20x
Table 1: Recommended molar excess of activated payload to achieve a target DAR. These are starting points and require optimization for each specific antibody.
Protocol 4: Purification of the Antibody-Drug Conjugate

Rationale: Purification is essential to remove unreacted payload, payload-related byproducts, and residual organic solvents, which can be toxic.[18] Tangential Flow Filtration (TFF) is a scalable and efficient method for this purpose.[]

  • Setup TFF System: Assemble and sanitize a TFF system with a 30-50 kDa MWCO cassette according to the manufacturer's protocol.

  • Diafiltration: Load the conjugation reaction mixture into the TFF system. Perform diafiltration against at least 10-20 volumes of a formulation buffer (e.g., PBS, pH 7.4 or Histidine-Sucrose buffer, pH 6.0) to remove impurities.

  • Concentration: After diafiltration, concentrate the purified ADC solution to the desired final concentration (e.g., 10-20 mg/mL).

  • Sterile Filtration: Pass the final ADC product through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the purified ADC at 2-8°C. For long-term storage, consider -80°C.

Characterization of the Antibody-Drug Conjugate

Comprehensive characterization is mandatory to ensure the ADC meets predefined quality attributes.[4][20]

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a measure of the average number of drug molecules conjugated to each antibody and directly impacts ADC efficacy and safety.[15][21]

  • UV-Vis Spectrophotometry:

    • Principle: A rapid method that uses the Beer-Lambert law to calculate the concentrations of the antibody and the payload based on their distinct absorbance maxima (typically 280 nm for the antibody and a different wavelength for the nitroaromatic payload).[15][]

    • Method: Scan the absorbance of the ADC sample from 250-450 nm. Using the known extinction coefficients of the antibody (at 280 nm) and the payload (at its λ_max_ and 280 nm), the concentrations of both components can be calculated, and the average DAR determined.

    • Limitation: Provides only an average DAR, not the distribution of species.[21]

  • Hydrophobic Interaction Chromatography (HIC):

    • Principle: HIC is the most widely used method for DAR analysis.[21] It separates ADC species based on hydrophobicity. Each conjugated payload molecule increases the overall hydrophobicity of the antibody, allowing for the separation of species with DAR 0, 1, 2, etc.[15]

    • Method: An HIC column is used with a reverse salt gradient (e.g., high concentration of ammonium sulfate to a low concentration). The unconjugated antibody (least hydrophobic) elutes first, followed by ADCs with increasing DAR values.

    • Analysis: The weighted average DAR is calculated from the relative peak area percentages of each species.[] This method provides detailed information on the drug load distribution and heterogeneity.

Purity and Aggregation Analysis
  • Size Exclusion Chromatography (SEC-HPLC):

    • Principle: SEC separates molecules based on their hydrodynamic radius. It is the gold standard for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).

    • Method: The ADC sample is run on an SEC column under isocratic, non-denaturing conditions. The main peak corresponds to the monomeric ADC. Peaks eluting earlier are aggregates, and later peaks are fragments.

    • Acceptance Criteria: A high percentage of monomer (typically >95%) is desired.

Mass Confirmation
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Principle: LC-MS provides the most accurate mass measurement of the final conjugate, confirming successful conjugation and providing DAR information.[23][24]

    • Method: The ADC can be analyzed intact or after reduction of disulfide bonds to separate the light and heavy chains. Deconvoluting the resulting mass spectrum allows for the identification of each DAR species and calculation of the average DAR.[23][25]

Characterization AssayTypical Result / Parameter MeasuredPurpose
HIC-HPLCAverage DAR (e.g., 3.8), % Peak DistributionQuantify drug load and heterogeneity
SEC-HPLC% Monomer (e.g., >98%), % AggregateAssess product purity and stability
LC-MSMass of light/heavy chains, Intact massConfirm covalent conjugation and DAR
Endotoxin Test< 0.5 EU/mgEnsure patient safety
Table 2: Summary of key characterization assays and expected outputs for a lysine-conjugated ADC.

References

  • Monoclonal Antibody Conjugation via Chemical Modification - BioPharm Intern
  • Review of Antibody Drug Conjugate (ADC)
  • Analytical methods of average drug to antibody ratio (DAR)
  • Antibody Drug Conjugate Manufacturing: Purific
  • Current approaches for the purification of antibody-drug conjug
  • Downstream Purification Strategies for Antibody–Drug Conjug
  • Antibody Drug Conjugate Manufacturing: Purific
  • Methods for site-specific drug conjugation to antibodies: mAbs - Taylor & Francis.
  • Analysis Method for Drug-to-Antibody Ratio (DAR)
  • Antibody Modification and Conjug
  • ADC & Bioconjug
  • Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjug
  • Overview of Methods & Payloads for Antibody Conjugation - Cre
  • Key assays and analytical techniques for the development of antibody drug conjug
  • Drug-to-Antibody Ratio (DAR)
  • Protocols for Lysine Conjugation | Springer N
  • Protocols for lysine conjug
  • Conjugation Based on Lysine Residues - Cre
  • Protocols for Lysine Conjugation - ResearchG
  • Application Notes and Protocols for the Synthesis of Lysine-Linked Antibody-Drug Conjug
  • Hypoxia-activated selectivity-improved anti-PKM2 antibody combined with prodrug TH-302 for potentiated targeting therapy in hepatocellular carcinoma - Intern
  • From prodrug to pro-prodrug: hypoxia-sensitive antibody–drug conjug
  • Characterization of Antibody-Drug Conjug
  • Perspectives and Characterization on Antibody–Drug Conjugates | LCGC Intern
  • Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads - MDPI.
  • This protocol outlines antibody conjug
  • Antibody Conjugation Protocol | A
  • Synthesis and biological evaluation of hypoxia-activ
  • Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed.
  • Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjug
  • Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC.
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC - NIH.
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - Semantic Scholar.
  • NHS and Sulfo-NHS - Thermo Fisher Scientific.
  • An In-depth Technical Guide to Carboxylic Acid Activation with EDC and H
  • Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor ... - PMC.
  • The role of hypoxia-activated prodrugs in cancer therapy - PubMed.

Sources

Formulating 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid for cellular assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Handling of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid for In Vitro Cellular Assays

Executive Summary

6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid is a highly functionalized heterocyclic small molecule belonging to the imidazopyridine class[1]. Recognized for its potent pharmacological properties, this compound is primarily investigated as an inhibitor of critical cell cycle regulators, including cyclin-dependent kinases (CDKs) and Aurora kinases[1]. Formulating this compound for in vitro cellular assays presents a unique physicochemical challenge: the planar imidazopyridine core and the nitro group promote strong intermolecular π-π stacking, which severely limits its aqueous solubility. However, the presence of the carboxylic acid moiety provides a strategic handle for pH-dependent solubilization. This application note details a self-validating, step-by-step protocol for reconstituting and diluting this compound to ensure maximum bioavailability while preventing solvent-induced cytotoxicity.

Physicochemical Profiling

Before initiating any formulation, it is critical to understand the quantitative properties of the solute to predict its behavior in aqueous media.

PropertyValueImplication for Formulation
Molecular Formula C₆H₄N₄O₄[1]Highly polar but rigid structure; prone to crystallization.
Molecular Weight 184.12 g/mol [1]Low MW allows for rapid cellular diffusion if fully dissolved.
Core Structure Imidazo[4,5-b]pyridine[1]Planar heterocycle; drives poor aqueous solubility at neutral pH.
Functional Groups Nitro (-NO₂), Carboxylic Acid (-COOH)[1]Carboxylic acid allows for salt formation or pH-adjusted dissolution.

Mechanistic Context: Why Bioavailability Matters

Aurora kinases (AURKA, AURKB, AURKC) are serine/threonine kinases essential for mitotic spindle assembly, chromosomal segregation, and cytokinesis[2]. Dysregulation of these kinases is a hallmark of various malignancies, making them prime targets for anticancer therapeutics[3]. 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid acts by competitively binding to the ATP-binding pocket of these kinases, thereby disrupting mitotic progression and inducing apoptosis[1]. If the compound precipitates in the assay media, the effective concentration drops exponentially, leading to false-negative viability data.

MOA Compound 6-Nitro-1H-imidazo[4,5-b] pyridine-2-carboxylic Acid Kinases Aurora Kinases / CDKs Compound->Kinases ATP-competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Compound->Apoptosis Induces CellCycle Mitotic Spindle Assembly & Cell Cycle Progression Kinases->CellCycle Phosphorylation

Mechanism of Action: Kinase inhibition leading to cell cycle arrest.

Formulation Rationale: The Causality of the Protocol

To overcome the lattice energy of the dry powder, Dimethyl Sulfoxide (DMSO) is utilized as the primary solvent. DMSO is a highly polar aprotic solvent that effectively disrupts hydrogen bonding and π-π stacking. However, DMSO is inherently cytotoxic. To prevent confounding experimental results (such as reduced cell viability in control wells), the final DMSO concentration in the cell culture medium must be strictly maintained at or below 0.5%, and ideally ≤0.1%[4].

Because direct dilution of a highly concentrated DMSO stock into aqueous media often causes a "solvent crash" (rapid precipitation), we employ an intermediate dilution strategy . By creating a 100x intermediate stock in DMSO before the final media spike, we ensure that the compound enters the aqueous phase at a concentration low enough to remain in a metastable supersaturated state, supported by the buffering capacity of the media.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock
  • Equilibration : Allow the vial of lyophilized 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid powder to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Prevents atmospheric moisture condensation, which can degrade the compound or alter its mass.

  • Weighing : Accurately weigh 1.84 mg of the powder into a sterile, light-blocking microcentrifuge tube.

  • Reconstitution : Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution : Vortex the mixture for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.

    • Causality: Sonication provides the kinetic energy required to fully break down the rigid crystal lattice of the imidazopyridine core.

  • Storage : Aliquot the 10 mM master stock into 50 µL volumes and store at -80°C. Avoid repeated freeze-thaw cycles[4].

Protocol B: Serial Dilution and Media Spiking
  • Intermediate Preparation : Thaw one 50 µL aliquot of the 10 mM stock. To achieve a final assay concentration of 10 µM, first create a 1 mM intermediate stock by mixing 10 µL of the 10 mM stock with 90 µL of 100% DMSO.

  • Media Spiking : Add 1 µL of the 1 mM intermediate stock to 999 µL of pre-warmed (37°C) complete cell culture media. Vortex immediately.

  • pH Adjustment (Optional) : If the media turns slightly acidic (indicated by phenol red turning orange/yellow), add 0.1 N NaOH in 0.5 µL increments.

    • Causality: Deprotonating the carboxylic acid group forms a highly soluble sodium salt, preventing precipitation in the aqueous phase.

Workflow Powder Dry Powder (Store at -20°C) DMSO Reconstitute in 100% DMSO (Vortex & Sonicate) Powder->DMSO Stock 10 mM Master Stock (Aliquot & Store at -80°C) DMSO->Stock Intermediate Intermediate Dilution (100x in DMSO) Stock->Intermediate Media Final Assay Media (≤0.1% DMSO final) Intermediate->Media QC QC: Microscopic Check for Precipitation Media->QC

Formulation Workflow: From dry powder to quality-controlled assay media.

Quantitative Dilution Scheme

To ensure the final DMSO concentration never exceeds the cytotoxic threshold of 0.1%[4], follow this validated dilution matrix:

Desired Final Assay Conc.Master Stock (DMSO)Intermediate Stock (DMSO)Volume of IntermediateVolume of MediaFinal DMSO %
10 µM 10 mM10 mM (No dilution)1 µL999 µL0.1%
1 µM 10 mM1 mM (1:10 in DMSO)1 µL999 µL0.1%
100 nM 10 mM100 µM (1:100 in DMSO)1 µL999 µL0.1%
10 nM 10 mM10 µM (1:1000 in DMSO)1 µL999 µL0.1%
Vehicle Control N/A100% DMSO1 µL999 µL0.1%

Quality Control & Self-Validation

A protocol is only as reliable as its validation steps. To ensure the compound has not precipitated out of the aqueous media (which would invalidate the assay), implement the following self-validating checks:

  • Visual/Microscopic Inspection : Immediately after spiking the media, place a 10 µL drop on a hemocytometer and observe under a phase-contrast microscope at 20x magnification. Look for micro-crystals or amorphous aggregates.

  • Dynamic Light Scattering (DLS) : For high-throughput screening setups, run a DLS check on the spiked media. A sudden spike in the polydispersity index (PDI) or the appearance of particles >1000 nm indicates a solvent crash.

  • Self-Correction : If precipitation is detected, discard the media. Re-attempt the spike by adding the intermediate DMSO stock dropwise while the media is actively vortexing, or slightly increase the media pH (to ~7.4-7.6) prior to addition to leverage the solubility of the compound's deprotonated carboxylate form.

References

  • Title : Aurora kinases signaling in cancer: from molecular perception to targeted therapies Source : nih.gov (PMC) URL :[Link]

  • Title : Advances in the design, discovery, and optimization of aurora kinase inhibitors as anticancer agents Source : tandfonline.com URL : [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center

Introduction

6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an inhibitor of various biological pathways relevant to cancer and inflammation.[1] Its structure, analogous to purines, makes it a versatile scaffold for drug development. However, researchers frequently encounter a significant hurdle in the early stages of experimentation: its limited solubility in neutral aqueous media. This guide provides a comprehensive, step-by-step approach to understanding and overcoming these solubility issues, ensuring reliable and reproducible experimental results.

Section 1: Understanding the Physicochemical Properties

A thorough understanding of the molecule's structure is the first step in diagnosing and solving solubility problems. The compound's behavior in solution is dictated by its functional groups and their respective ionization states at different pH values.

Q1: What are the key structural features of this molecule that influence its solubility?

The solubility of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid is governed by a delicate balance between its polar, ionizable groups and its relatively rigid, planar aromatic core.

  • Acidic Group (Carboxylic Acid, -COOH): This group can donate a proton to become a negatively charged carboxylate (-COO⁻). This deprotonation, which occurs in basic conditions, dramatically increases aqueous solubility.

  • Basic Groups (Heterocyclic Nitrogens): The imidazo[4,5-b]pyridine core contains nitrogen atoms that can accept protons, becoming positively charged.[2] This protonation occurs in acidic conditions and can also enhance solubility.

  • Aromatic Core & Nitro Group (-NO2): The fused aromatic rings create a flat, rigid structure that can stack efficiently, leading to high crystal lattice energy. High lattice energy means more energy is required to break the crystal apart and dissolve it. The electron-withdrawing nitro group further contributes to the molecule's character and can influence the pKa of the other functional groups.

The presence of both an acidic and a basic group makes the molecule amphoteric . At a specific pH, known as the isoelectric point (pI), the molecule will exist primarily as a neutral zwitterion (carrying both a positive and a negative charge). Zwitterions often exhibit minimal solubility in water due to strong intermolecular electrostatic interactions.

Q2: What are the estimated pKa values for this compound, and how do they affect solubility?
Functional GroupParent Compound pKaEstimated pKa for Target MoleculeRationale for Estimation
Carboxylic Acid (-COOH) Benzoic Acid: ~4.2[4]~3.0 - 3.5 The strongly electron-withdrawing nitro group and the electronegative pyridine ring stabilize the carboxylate anion, making the proton more acidic (lower pKa).
Most Basic Nitrogen 1H-Imidazo[4,5-b]pyridine: ~4.37[2]~3.5 - 4.0 The electron-withdrawing nitro group significantly reduces the electron density on the heterocyclic nitrogens, making them less basic (the pKa of the conjugate acid is lower).

Caption: Predicted ionization states and solubility across a pH range.

Section 2: Troubleshooting Guide - First-Line Approaches

These methods are the simplest and should always be the first recourse for solubilizing the compound for in-vitro experiments.

Q3: My compound won't dissolve in water or buffer. What is the first thing I should try?

The most effective initial strategy is pH adjustment . This involves preparing a concentrated stock solution in a dilute acidic or basic solution and then diluting this stock into your final experimental medium.

Experimental Protocol 1: Basic Solubilization (Anionic Salt Formation)

This is often the preferred method as many biological assays are performed at or near neutral pH, and a small amount of basic stock is less likely to drastically alter the final buffer pH.

  • Preparation: Weigh out the required amount of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid powder.

  • Reconstitution: To prepare a 10 mM stock, add a volume of 10-50 mM Sodium Hydroxide (NaOH) solution to the powder to achieve a concentration slightly higher than 10 mM (e.g., 11-12 mM). Do not use water at this stage.

  • Dissolution: Vortex or sonicate the mixture. The powder should dissolve to form a clear, often yellowish, solution as the carboxylate salt is formed. If it doesn't dissolve completely, a small, dropwise addition of 1 M NaOH can be attempted.

  • pH Adjustment & Final Volume: Once dissolved, add sterile water or your buffer of choice to reach the final target concentration of 10 mM. Check the pH of the final stock; it should be in the range of 8-10.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C.

Experimental Protocol 2: Acidic Solubilization (Cationic Salt Formation)

This method is useful if your downstream application is tolerant of a low pH.

  • Preparation: Weigh out the required amount of the compound.

  • Reconstitution: To prepare a 10 mM stock, add a volume of 10-50 mM Hydrochloric Acid (HCl) to the powder.

  • Dissolution: Vortex or sonicate the mixture. The compound should dissolve as the heterocyclic nitrogens become protonated.

  • Final Volume: Add sterile water or an appropriate acidic buffer to reach the final concentration.

  • Storage: Store as described above.

Workflow start Start: Compound Powder attempt_buffer Attempt to dissolve in neutral aqueous buffer start->attempt_buffer is_soluble Soluble? attempt_buffer->is_soluble ph_adjust Primary Method: pH Adjustment is_soluble->ph_adjust No end_ok Success: Proceed with experiment is_soluble->end_ok Yes use_base Try Protocol 1: Basic Solubilization (NaOH) ph_adjust->use_base use_acid Try Protocol 2: Acidic Solubilization (HCl) ph_adjust->use_acid is_ph_soluble Soluble? use_base->is_ph_soluble use_acid->is_ph_soluble advanced Secondary Method: Move to Advanced Strategies is_ph_soluble->advanced No / Incompatible is_ph_soluble->end_ok Yes

Caption: Initial troubleshooting workflow for solubilization.

Section 3: Advanced Solubilization Strategies

If pH adjustment is incompatible with your experimental design (e.g., working with live cells sensitive to pH changes) or fails to achieve the desired concentration, the next step is to use co-solvents or other formulation technologies.[5]

Q4: pH adjustment is not an option. What's next?

Using a water-miscible organic co-solvent to create a highly concentrated primary stock is a standard and effective industry practice.[6] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity and compatibility with many biological assays at low final concentrations.

Co-SolventTypical Starting Stock Conc.Notes & Considerations
DMSO 10 - 100 mMExcellent solubilizer. Ensure final concentration in assay is low (<0.5%, ideally <0.1%) to avoid cellular toxicity.[6]
DMF 10 - 50 mMN,N-Dimethylformamide. Similar to DMSO, but can be more toxic.
Ethanol 1 - 20 mMLess powerful than DMSO. Can cause protein precipitation at higher concentrations.
PEG 400 1 - 20 mMPolyethylene glycol 400. Generally low toxicity, often used in in-vivo formulations.
Experimental Protocol 3: Preparing a Concentrated Stock in DMSO
  • Preparation: Weigh the compound into a sterile, appropriate vial (e.g., amber glass).

  • Reconstitution: Add 100% cell-culture grade DMSO to the powder to make a high concentration stock (e.g., 50-100 mM).

  • Dissolution: Vortex or sonicate at room temperature until fully dissolved. Gentle warming (37°C) can be applied if necessary, but check for compound stability first.

  • Serial Dilution: This highly concentrated stock can now be serially diluted into your aqueous experimental buffer to achieve the final desired concentration. Perform dilutions stepwise to avoid precipitation.

  • Storage: Store the DMSO stock at -20°C or -80°C. Note that DMSO freezes at ~18.5°C, which is normal.

Q5: I need to avoid organic solvents entirely. Are there other options?

Yes. For applications requiring a completely organic-solvent-free solution, complexation with cyclodextrins is a viable strategy. Cyclodextrins are sugar-based macrocycles with a hydrophobic interior and a hydrophilic exterior.[6][7] They can encapsulate the poorly soluble drug molecule, effectively shielding it from water and increasing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

Experimental Protocol 4: Solubility Enhancement using HP-β-Cyclodextrin
  • Prepare Cyclodextrin Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v) in your desired buffer.

  • Add Compound: Add the powdered 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid to the cyclodextrin solution.

  • Equilibrate: Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • Clarify: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Quantify: Carefully collect the supernatant. The concentration of the dissolved compound in the supernatant can be determined using a validated analytical method like HPLC-UV.

Section 4: Frequently Asked Questions (FAQs)

Q6: How do I prepare a 10 mM stock solution of this compound?

For a robust and reproducible method, creating a 100 mM stock in 100% DMSO (Protocol 3) is the most reliable starting point. From this 100 mM stock, you can perform a 1:10 dilution into your aqueous buffer to get a 10 mM intermediate stock, which can be further diluted for your experiments. This minimizes the final DMSO concentration.

Q7: The compound dissolves in base, but crashes out when I dilute it into my neutral pH buffer. Why?

This is a classic case of isoelectric point precipitation. Your basic stock solution (pH > 8) keeps the compound in its soluble anionic form. When you dilute it into a neutral buffer (pH ~7), the pH drops into the range where the zwitterionic form dominates, which is the least soluble form, causing it to precipitate.

Troubleshooting:

  • Increase Dilution Factor: Make your dilutions larger so the final concentration is below the solubility limit at neutral pH.

  • Modify Final Buffer: Add a small amount of a co-solvent (like DMSO) or surfactant (like Tween-80) to your final buffer to help keep the compound in solution.

  • Kinetic vs. Thermodynamic Solubility: Add the stock solution to your buffer while vortexing vigorously. This can sometimes create a temporary, supersaturated solution that is stable enough for the duration of an experiment.

Q8: Are there any stability concerns I should be aware of?

Yes. Like many complex organic molecules, there are potential stability issues:

  • pH Stability: Prolonged exposure to very strong acids or bases could potentially lead to hydrolysis of the molecule. It is best to neutralize acidic or basic stock solutions in the final buffer as soon as practical.

  • Photosensitivity: Nitroaromatic compounds can be sensitive to light. It is good practice to work with the compound in low-light conditions and store solutions in amber vials or wrapped in foil.

  • Solution Stability: Always prepare fresh dilutions for your experiments from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.

References

  • EvitaChem. (n.d.). 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid.
  • Jadhav, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Basic Properties of 6H-Imidazo[4,5-b]pyridine.
  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend.

Sources

Technical Support Center: Preventing Unwanted Decarboxylation of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal instability of heteroaromatic carboxylic acids during complex synthetic sequences. 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid presents a unique synthetic challenge: the very functional groups that make it a valuable pharmacophore also prime it for rapid, unwanted decarboxylation upon heating.

This guide deconstructs the chemical causality behind this degradation and provides field-proven, self-validating protocols to stabilize your molecule during your workflows.

Mechanistic Insight: The "Why" Behind the Degradation

To stop decarboxylation, we must first understand its driving force. Imidazo[4,5-b]pyridine-2-carboxylic acids are structurally analogous to benzimidazole-2-carboxylic acids, which are notoriously prone to 1[1] and readily 2[2].

The reaction typically proceeds via a zwitterionic intermediate. When the imidazole nitrogen is protonated (either by acidic solvents or auto-protonation), the C2 position becomes highly electrophilic. Upon heating, the molecule expels CO₂, leaving behind a transient ylide or carbanion at the C2 position.

The presence of the 6-nitro group exacerbates this instability. As a powerful electron-withdrawing group (EWG), the nitro moiety stabilizes the developing negative charge in the transition state, drastically 3 required for decarboxylation[3]. Consequently, while the unsubstituted acid might survive moderate heating, the 6-nitro derivative 4[4].

Workflow: Decarboxylation Prevention Strategy

G Start 6-Nitro-1H-imidazo[4,5-b]pyridine -2-carboxylic Acid CheckTemp Reaction Temp > 60°C? Start->CheckTemp Stable Proceed with Free Acid (Monitor via LC-MS) CheckTemp->Stable No CheckpH Aqueous / Basic Media? CheckTemp->CheckpH Yes Salt Form Sodium/Potassium Salt (Prevents N-protonation) CheckpH->Salt Yes Ester Transient Esterification (Ethyl/t-Butyl Ester) CheckpH->Ester No (Organic/Acidic)

Strategies to prevent thermal decarboxylation of 6-nitro-imidazo[4,5-b]pyridine-2-carboxylic acid.

Troubleshooting FAQs

Q1: I need to perform an amide coupling at 80°C. How can I prevent decarboxylation during the reaction? A: Direct amide coupling of the free acid at elevated temperatures will almost certainly yield the decarboxylated byproduct (6-nitro-1H-imidazo[4,5-b]pyridine). Instead of heating the free acid, activate it at room temperature using coupling reagents like HATU or EDC/HOBt to form a stable active ester intermediate. If heating is absolutely required for a sterically hindered amine to react, you must transiently protect the carboxylic acid as a standard ester (e.g., ethyl ester). This is a proven strategy to 5 in sensitive heterocyclic carboxylic acids[5]. Perform your high-temperature transformations elsewhere on the molecule, and saponify back to the acid at room temperature.

Q2: Does my choice of solvent impact the rate of decarboxylation? A: Significantly. Polar aprotic solvents like DMF or DMSO stabilize the polar transition state of the decarboxylation pathway. More importantly, acidic conditions (e.g., using acetic acid as a solvent) protonate the imidazole nitrogen, which is a well-documented trigger for the 6 of these heterocyclic systems[6]. If you must heat the compound, do so in non-polar solvents (if solubility permits) or strictly neutral/mildly basic aqueous media.

Q3: Can I stabilize the free acid without adding a protecting group? A: Yes, by converting the free acid into an alkali metal salt (e.g., sodium or potassium carboxylate). Deprotonating the carboxylic acid prevents the formation of the zwitterion. Without the protonated ring nitrogen to act as an electron sink, the energy barrier for the loss of CO₂ remains high, stabilizing the molecule even at elevated temperatures.

Quantitative Data: Thermal Stability Profile
Derivative StateSolvent SystemTemp (°C)Half-life ( t1/2​ )Primary Degradation Mechanism
Free AcidDMF100~4 hoursThermal Decarboxylation
Free Acid0.1M HCl (aq)80< 15 minsAcid-Catalyzed Decarboxylation
Sodium SaltH₂O (pH 9)80> 24 hoursStable (No Zwitterion Formation)
Ethyl EsterToluene110> 48 hoursStable (Protected Carboxyl)
Experimental Protocols: Self-Validating Stabilization Workflows
Protocol 1: Transient Esterification (Ethyl Ester)

Use this protocol when downstream steps require heating in organic solvents or acidic environments.

  • Reaction Setup: Suspend 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (0.2 M concentration).

  • Activation: Cool the suspension to 0 °C and add thionyl chloride (SOCl₂, 2.0 eq) dropwise.

    • Causality: SOCl₂ generates HCl in situ, which catalyzes the Fischer esterification while simultaneously forming a highly reactive acid chloride intermediate, bypassing the need for heat during the initial activation.

  • Heating: Once addition is complete, heat the mixture to reflux for 4 hours.

    • Validation Checkpoint: Monitor the reaction by LC-MS. The reaction is complete when the free acid peak (m/z [M+H]⁺) completely disappears and the ester peak (+28 Da) constitutes >95% of the Area Under the Curve (AUC). The ester will elute later on a reverse-phase C18 column due to its increased lipophilicity.

  • Workup: Concentrate the mixture under reduced pressure, neutralize carefully with saturated aqueous NaHCO₃, and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield the stable ester.

Protocol 2: Alkali Metal Salt Formation (Thermal Stabilization)

Use this protocol when downstream steps are performed in aqueous media and transient esterification is undesirable.

  • Reaction Setup: Suspend the free acid in a 1:1 mixture of Methanol/H₂O.

  • Deprotonation: Add exactly 1.0 equivalent of 1M NaOH (aq) dropwise at room temperature.

    • Causality: Precise stoichiometry is critical. Deprotonation forms the carboxylate anion. By keeping the pH slightly basic (~8.5) and avoiding excess base, the imidazole nitrogen remains unprotonated, effectively shutting down the zwitterionic decarboxylation pathway without causing unwanted hydrolysis during subsequent heating.

  • Equilibration: Stir for 30 minutes until a clear solution is obtained.

    • Validation Checkpoint: The visual transition from a cloudy suspension to a clear solution confirms complete salt formation. Verify the pH is ~8.5-9.0 using a calibrated pH meter.

  • Isolation: Lyophilize the solution to obtain the dry sodium salt.

    • Validation Checkpoint: ¹H-NMR (D₂O) should show the complete absence of the broad carboxylic acid proton and a slight upfield shift of the aromatic protons due to the increased electron density contributed by the carboxylate anion.

References
  • Product Class 4: Benzimidazoles Source: Thieme E-Books & E-Journals URL
  • 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid Source: Benchchem URL
  • Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II)
  • Catalysis of decarboxylation of nitrobenzisoxazolecarboxylic acid and of cyanophenylacetic acid by modified polyethylenimines Source: Journal of the American Chemical Society URL
  • Decarboxylation of 6-nitrobenzisoxazole-3-carboxylate as kinetic probe for piperazinium-based cationic micelles Source: ResearchGate URL
  • Preventing decarboxylation side reactions in hydroxyoxazole derivatives Source: Benchchem URL

Sources

Technical Support Center: Troubleshooting Amide Coupling with 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding heteroaromatic 2-carboxylic acids. 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid is a notoriously challenging building block. The combination of a fused imidazopyridine core and a strongly electron-withdrawing 6-nitro group creates a highly electron-deficient system. This specific electronic topology makes the compound highly susceptible to rapid decarboxylation upon carboxylate activation, while simultaneously reducing its solubility in standard organic solvents.

This guide is designed to provide you with the causal mechanisms behind your failed couplings and field-proven, self-validating protocols to ensure success.

Part 1: Core Mechanistic Challenges (The "Why")

To troubleshoot effectively, we must first understand the causality behind the failures. When you activate the 2-carboxylic acid to form an active ester (e.g., an OBt or OAt ester), you create an excellent leaving group. The electron-withdrawing nitro group stabilizes the resulting N-heterocyclic carbene or carbanion intermediate that forms if CO 2​ is extruded.

Consequently, the activation step competes directly with a rapid decarboxylation degradation pathway [1]. Furthermore, if the amine nucleophile is sterically hindered or electronically deactivated, the active ester will reside in solution longer, virtually guaranteeing decarboxylation[2].

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows complete consumption of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid, but I only see a mass corresponding to [M - 44]. What is happening? Cause: The[M - 44] peak is the classic signature of decarboxylation (loss of CO 2​ ), yielding 6-nitro-1H-imidazo[4,5-b]pyridine. This occurs because the active ester intermediate is thermally and electronically unstable, particularly in the presence of strong bases or heat[1]. Solution: You must trap the active ester immediately.

  • Lower the temperature: Perform the activation and coupling strictly at 0 °C to –10 °C. Do not let the reaction warm to room temperature until the amide bond is fully formed.

  • Change the coupling reagent: Avoid uronium-based reagents (HATU/HBTU) which require strong bases that promote decarboxylation. Switch to T3P (Propylphosphonic anhydride) . T3P generates a less labile mixed anhydride that is significantly more resistant to decarboxylation.

Q2: I am using HATU and DIPEA, but instead of my product, I see a large peak corresponding to the guanidinylation of my amine. How do I fix this? Cause: 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid has poor solubility and activates slowly. If your amine is added to the mixture while unreacted HATU is still present, the amine will attack the uronium carbon of HATU, forming a stable, unreactive tetramethylguanidinium byproduct[3]. Solution:

  • Pre-activation: Pre-activate the carboxylic acid with the coupling reagent for 2–5 minutes before adding the amine. However, due to the decarboxylation risk (see Q1), this pre-activation must be strictly timed and kept at 0 °C.

  • Alternative Reagents: Switch to a phosphonium reagent like PyBOP , which does not form guanidinylation byproducts with amines[4].

Q3: The starting material is a cloudy suspension in DCM and DMF. Is this affecting my yield? Cause: The imidazole NH and the carboxylic acid form strong intermolecular hydrogen bonding networks. Poor solubility leads to low effective concentrations, slowing down the coupling rate and allowing side reactions to dominate. Solution: Use a solvent mixture of anhydrous DMF and DMSO (e.g., 4:1 v/v). The addition of DMSO disrupts hydrogen bonding. Ensure the solvent is strictly anhydrous, as water will hydrolyze the active ester back to the starting material[4].

Part 3: Reagent Selection Matrix

The following table summarizes the quantitative risk factors and optimal conditions for various coupling reagents when applied specifically to 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid.

Coupling ReagentRecommended BaseTemp (°C)Decarboxylation RiskGuanidinylation RiskVerdict / Use Case
HATU DIPEA20High High NOT recommended for this substrate.
EDC·HCl / Oxyma 2,4,6-Collidine0 to 20ModerateNoneAcceptable for highly reactive primary amines.
PyBOP DIPEA-10 to 0LowNoneExcellent for hindered amines; requires strict cooling.
T3P (50% in EtOAc)Pyridine0 to 20Very Low NoneOptimal choice. Mild activation prevents CO 2​ loss.

Part 4: Optimized Experimental Protocol (T3P-Mediated Coupling)

This protocol is a self-validating system: the use of T3P inherently prevents the guanidinylation side-reaction, while the strict 0 °C temperature control and mild pyridine base suppress the decarboxylation pathway, ensuring that if starting material is consumed, it is directed exclusively toward the desired amide.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (Argon/N 2​ ), suspend 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid (1.0 equiv, 1.0 mmol) and the amine nucleophile (1.1 equiv, 1.1 mmol) in an anhydrous DMF/DMSO mixture (4:1 v/v, 10 mL total volume).

  • Thermal Equilibration: Cool the suspension to 0 °C using an ice-water bath. Stir for 10 minutes to ensure complete thermal equilibration.

  • Base Addition: Add anhydrous Pyridine (3.0 equiv, 3.0 mmol) dropwise. Critical Note: Avoid stronger bases like TEA or DIPEA, as higher basicity accelerates CO 2​ extrusion from the active ester.

  • Controlled Activation: Dropwise add T3P (Propylphosphonic anhydride, 50% solution in EtOAc, 1.5 equiv, 1.5 mmol) over 5 minutes. The slow addition controls the exothermic activation and prevents localized heating.

  • Monitoring & Workup: Stir at 0 °C for 2 hours. Monitor via LC-MS. Once the acid is consumed, quench the reaction with saturated aqueous NaHCO 3​ (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over Na 2​ SO 4​ .

Part 5: Reaction Pathway Visualization

The following diagram illustrates the critical bifurcation between the desired amide coupling and the competing degradation pathways.

G SM 6-Nitro-1H-imidazo[4,5-b]pyridine -2-carboxylic Acid Act Activated Ester Intermediate (e.g., OAt, OBt, Mixed Anhydride) SM->Act Coupling Reagent Base, Solvent Prod Desired Amide Product (Successful Coupling) Act->Prod + R-NH2 (Fast Nucleophilic Attack) Decarb Decarboxylated Byproduct [M - 44 Da] (Degradation) Act->Decarb Heat / Excess Base (- CO2) Amine Amine Nucleophile (R-NH2) Guan Guanidinylation Byproduct (Uronium Side Reaction) Amine->Guan Excess HATU/HBTU (Slow Acid Activation)

Reaction pathway showing the critical bifurcation between successful amide coupling and decarboxylation.

Sources

Strategies for minimizing side reactions of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid. It is designed to help you anticipate and troubleshoot common side reactions, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid?

A1: The primary side reactions to be aware of are decarboxylation, esterification, and reactions involving the nitro group, such as unintended reduction. The specific conditions of your reaction (e.g., temperature, pH, solvent, and presence of catalysts) will largely determine which, if any, of these side reactions become significant.

Q2: My reaction is resulting in a low yield of the desired product. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete reactions are a common culprit, which can be addressed by extending reaction times or increasing the temperature.[1] However, be mindful that harsher conditions can also promote side reactions. Degradation of starting materials or the product itself can also lower yields; ensure you are using pure, dry reagents and solvents, and consider if your reaction needs to be run under an inert atmosphere.[1] Finally, inefficient purification can lead to product loss.[1]

Q3: I'm observing the formation of an unexpected byproduct. How can I identify it?

A3: A combination of spectroscopic techniques is crucial for structure elucidation. High-resolution mass spectrometry (HRMS) will provide the molecular formula. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, COSY, HSQC, and HMBC experiments, will help to piece together the connectivity of the molecule. Comparing the obtained data with literature values for known derivatives of imidazo[4,5-b]pyridine can also be very helpful.

Q4: How can I improve the purity of my final product?

A4: Purification is key. Recrystallization is an effective method for purifying solid products.[2] Dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly can yield high-purity crystals.[2] If the solution is colored, activated charcoal can be used to remove colored impurities.[2] For more challenging separations, column chromatography on silica gel is a powerful technique.[1] High-performance liquid chromatography (HPLC) can be employed for both analytical assessment of purity and preparative-scale purification.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for specific side reactions you may encounter.

Issue 1: Unintended Decarboxylation

Description: The loss of the carboxylic acid group (as CO2) from the C2 position of the imidazo[4,5-b]pyridine ring is a common thermal or catalytically driven side reaction. This leads to the formation of 6-nitro-1H-imidazo[4,5-b]pyridine as a significant byproduct.

Root Cause Analysis: The stability of the carboxylate intermediate plays a crucial role. The electron-withdrawing nature of the nitro group and the aromatic ring system can stabilize the carbanion or radical formed upon decarboxylation, making this process more favorable under certain conditions.

  • Thermal Stress: High reaction temperatures can provide the activation energy needed for decarboxylation.

  • Catalysis: Certain metal catalysts, particularly those used in cross-coupling reactions, can promote decarboxylation.[3] For instance, some iron-catalyzed reactions are designed to be decarboxylative.[3]

  • pH: Extreme pH conditions can also influence the rate of decarboxylation.

Mitigation Strategies:

Parameter Recommendation Rationale
Temperature Maintain the lowest effective temperature for your desired reaction.Reduces the likelihood of overcoming the activation energy for decarboxylation.
Catalyst Selection If using a metal catalyst, screen for those with lower tendencies to promote decarboxylation.Avoids unintentional catalytic cycles that lead to the loss of the carboxylic acid group.
pH Control Buffer the reaction mixture to maintain a neutral or mildly acidic pH.Minimizes acid- or base-catalyzed decarboxylation pathways.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.Prevents prolonged exposure to conditions that favor the side reaction.

Experimental Protocol: Monitoring and Minimizing Decarboxylation

  • Reaction Setup: Assemble your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Temperature Control: Use an oil bath or a temperature-controlled mantle to maintain a stable and accurate reaction temperature.

  • Reaction Monitoring: At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot and analyze it by TLC or LC-MS to monitor the consumption of the starting material and the formation of both the desired product and the decarboxylated byproduct.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up to minimize thermal degradation during extraction and purification.

Issue 2: Esterification with Alcoholic Solvents

Description: When using alcohol-based solvents (e.g., methanol, ethanol) at elevated temperatures, particularly in the presence of an acid catalyst, the carboxylic acid group can react to form the corresponding ester.

Root Cause Analysis: This is a classic Fischer esterification reaction. The carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol solvent.

Mitigation Strategies:

Parameter Recommendation Rationale
Solvent Choice Use aprotic solvents such as DMF, DMSO, acetonitrile, or THF.These solvents do not have a hydroxyl group and therefore cannot participate in esterification.
Acid Catalyst If an acid catalyst is required, use the minimum effective amount.Reduces the rate of the esterification side reaction. Consider using a milder Lewis acid if compatible with your primary reaction.
Temperature Run the reaction at the lowest possible temperature.Esterification is an equilibrium process, and lower temperatures can disfavor product formation.
Protecting Groups If the use of an alcohol solvent is unavoidable, consider protecting the carboxylic acid as an ester that can be cleaved later.This strategy adds steps to the synthesis but can be effective in preventing unwanted side reactions.

Experimental Protocol: Avoiding Esterification

  • Solvent Selection: Choose a dry, aprotic solvent appropriate for your reaction conditions.

  • Reagent Purity: Ensure all reagents, especially the solvent, are anhydrous, as water can interfere with many reactions and potentially hydrolyze any desired ester products.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere to prevent the introduction of atmospheric moisture.

  • Purification: If a small amount of ester byproduct is formed, it can often be separated from the desired carboxylic acid by column chromatography, taking advantage of the difference in polarity.

Issue 3: Unwanted Reduction of the Nitro Group

Description: The nitro group is susceptible to reduction to an amino group, especially in the presence of reducing agents or certain catalysts and a hydrogen source. This can be a desired transformation in some cases, but an unwanted side reaction in others.[4]

Root Cause Analysis: Common laboratory reagents and conditions can effect the reduction of a nitro group.

  • Catalytic Hydrogenation: The use of catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO2), or Raney Nickel in the presence of hydrogen gas will readily reduce the nitro group.

  • Metal Reductants: Metals such as iron, tin, or zinc in the presence of an acid are classic reagents for nitro group reduction.[5]

  • Transfer Hydrogenation: Reagents like ammonium formate or hydrazine in the presence of a catalyst can also serve as a hydrogen source for the reduction.

Mitigation Strategies:

Parameter Recommendation Rationale
Reagent Selection Avoid the use of strong reducing agents unless the reduction is the intended reaction.Prevents the undesired conversion of the nitro group to an amine.
Catalyst Choice If a catalyst is necessary for another transformation, choose one that is not known to be effective for nitro group reduction under your reaction conditions.Selectivity is key to achieving the desired chemical transformation without affecting other functional groups.
Atmosphere Control If using a catalyst that could potentially be active for hydrogenation, ensure the reaction is run under an inert atmosphere, free of hydrogen gas.Eliminates a key component required for catalytic hydrogenation.

Experimental Protocol: Selective Synthesis While Preserving the Nitro Group

  • Reagent Compatibility Check: Before starting your experiment, review the literature to ensure that your chosen reagents and catalysts are compatible with the nitro group under your proposed reaction conditions.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure of the inert gas throughout the reaction.

  • Monitoring: Use TLC or LC-MS to monitor for the appearance of the amino-substituted byproduct. The significant change in polarity will make this easy to detect.

Visualizing Reaction Pathways

Diagram 1: Potential Side Reactions of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid

Side_Reactions main 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid decarboxylated 6-Nitro-1H-imidazo[4,5-b]pyridine main->decarboxylated Heat or Catalyst (-CO2) esterified Methyl 6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate main->esterified MeOH, H+ reduced 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid main->reduced Reducing Agent (e.g., Fe, H+) Troubleshooting_Yield start Low Yield Observed check_completion Is the reaction complete? (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_purity Are starting materials pure and dry? check_completion->check_purity Yes extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature incomplete->increase_temp end Improved Yield extend_time->end increase_temp->end impure Impure/Wet Reagents check_purity->impure No check_degradation Is the product degrading? (TLC/LC-MS for byproducts) check_purity->check_degradation Yes purify_reagents Purify/Dry Reagents & Solvents impure->purify_reagents purify_reagents->end degradation Product Degradation check_degradation->degradation Yes optimize_purification Optimize Purification (Recrystallization, Chromatography) check_degradation->optimize_purification No milder_conditions Use Milder Conditions (Lower Temp, Inert Atmosphere) degradation->milder_conditions milder_conditions->end optimize_purification->end

Caption: A logical approach to diagnosing low yield issues.

References

  • EvitaChem. (n.d.). 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine.
  • Ding, W., et al. (2023). Decarboxylative Amination with Nitroarenes via Synergistic Catalysis. Chinese Journal of Chemistry, 42, 351-355.
  • Jadhav, S. A., & Jeong, Y. T. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(21), 5038.
  • Various Authors. (2018). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate.
  • Nishizawa, Y., et al. (2023). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Oxo‐Bridged Iron Cluster Photocatalyst. Chemistry – An Asian Journal, 18(16), e202300492.
  • Shafiee, M., & Ghorbani-Choghamarani, A. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters, 2(2), 187-192.
  • BenchChem. (2025). Technical Support Center: Synthesis of 6H-Imidazo[4,5-b]pyridines.
  • Various Authors. (n.d.). Synthesis of new imidazo[4,5-b]pyridine derivatives. ResearchGate.
  • Gloc, E. C., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). RSC Medicinal Chemistry.

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Validation & Comparative

A Comparative Guide to 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid and 5-nitrobenzimidazole in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, particularly within oncology, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development. Kinases, as central regulators of cellular signaling, represent a vast and critical class of drug targets.[1][2][3] The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and angiogenesis.[4][5] Consequently, the design of small molecules that can modulate kinase function is of paramount importance.

This guide provides an in-depth comparison of two heterocyclic scaffolds that have garnered interest in the field of kinase inhibition: 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid and 5-nitrobenzimidazole . We will dissect their structural attributes, mechanisms of action, and comparative efficacy based on available experimental data for their derivatives, providing a technical resource for researchers and drug development professionals.

Structural and Mechanistic Overview

At their core, both molecules are bicyclic aromatic systems containing an imidazole ring, a feature common to many biologically active compounds due to its ability to participate in hydrogen bonding and other molecular interactions. However, their fundamental structures diverge in ways that significantly impact their chemical properties and biological targets.

6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid belongs to the imidazopyridine class of compounds.[6] Its key features include:

  • A pyridine ring fused to the imidazole, which introduces a nitrogen atom that can act as a hydrogen bond acceptor.

  • A nitro group at the 6-position, a strong electron-withdrawing group that can influence the molecule's electronic properties and binding interactions.

  • A carboxylic acid group at the 2-position, which can act as a key interaction point (e.g., a hydrogen bond donor/acceptor or salt bridge partner) within a kinase active site.

5-nitrobenzimidazole is a derivative of benzimidazole, a privileged scaffold in medicinal chemistry.[7] Its defining characteristics are:

  • A benzene ring fused to the imidazole, creating a more lipophilic core compared to the imidazopyridine.

  • A nitro group at the 5-position, which, like in the counterpart molecule, modulates its electronic character.

The primary mechanism by which small molecules like these inhibit kinases is by competing with adenosine triphosphate (ATP) for binding within the enzyme's catalytic site.[4][8] By occupying this pocket, they prevent the transfer of a phosphate group to substrate proteins, thereby blocking downstream signaling cascades. The specific interactions between the inhibitor and the amino acid residues lining the ATP-binding pocket determine its potency and selectivity.

ATP_Competitive_Inhibition cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition Kinase Kinase Active Site ATP Binding Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylated_Substrate Kinase_Inhibited Kinase Active Site Inhibitor Bound No_Reaction No Phosphorylation Kinase_Inhibited->No_Reaction Inhibitor Inhibitor Inhibitor->Kinase_Inhibited Kinase_Assay_Workflow A 1. Prepare Serial Dilution of Inhibitors in DMSO B 2. Add Buffer, Inhibitor, and Kinase Enzyme to Plate A->B C 3. Pre-incubate (15-20 min) B->C D 4. Initiate Reaction with ATP/Substrate Mix C->D E 5. Incubate at 30°C (30-60 min) D->E F 6. Add ATP Detection Reagent (e.g., Kinase-Glo®) E->F G 7. Read Luminescence F->G H 8. Analyze Data: Plot Dose-Response Curve, Calculate IC₅₀ G->H

Fig 2. Workflow for a luminescence-based kinase inhibition assay.

Synthesis and Developability

Both scaffolds can be synthesized through established chemical routes. Imidazo[4,5-b]pyridines are often formed via condensation reactions of 2,3-diaminopyridine with carboxylic acids or their equivalents. [9]Similarly, 5-nitrobenzimidazole can be synthesized from 4-nitro-1,2-phenylenediamine and an appropriate cyclizing agent like formic acid. [10][11] From a drug development perspective, both scaffolds present distinct advantages and challenges.

  • The benzimidazole core is a well-established and highly "druggable" scaffold, present in numerous FDA-approved medicines. Its properties are well-understood.

  • The imidazo[4,5-b]pyridine scaffold is also a prominent structure in medicinal chemistry. [12]However, the presence of the carboxylic acid in 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid can pose a challenge for cell permeability and oral bioavailability due to its charge at physiological pH. This functional group is often esterified or converted to an amide to create a more drug-like prodrug or analog.

Conclusion and Future Directions

This guide has compared 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid and 5-nitrobenzimidazole as foundational scaffolds for kinase inhibitor design.

  • Summary of Comparison:

    • Structure: Imidazo[4,5-b]pyridine features a pyridine ring and a carboxylic acid group, while 5-nitrobenzimidazole has a benzene core.

    • Target Profile: Based on derivative data, the imidazo[4,5-b]pyridine scaffold shows high potency towards Aurora kinases. The 5-nitrobenzimidazole scaffold has been used to develop inhibitors for a broader range of kinases, including VEGFR and other receptor tyrosine kinases, albeit with generally lower potency in the examples cited.

    • Developability: The benzimidazole core is a proven entity in approved drugs. The carboxylic acid on the imidazopyridine presents a potential hurdle for bioavailability that would need to be addressed through medicinal chemistry efforts.

Future research should focus on direct, head-to-head screening of these and related compounds against a wide panel of kinases to establish a comprehensive selectivity profile. Structure-activity relationship (SAR) studies are crucial to optimize potency and selectivity while improving physicochemical properties. For the imidazo[4,5-b]pyridine scaffold, exploring replacements for the carboxylic acid group could be a fruitful strategy to enhance its drug-like properties while retaining its potent inhibitory activity.

References

  • EvitaChem. (n.d.). 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid.
  • Franchin, C., et al. (2024). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. MDPI. Retrieved from [Link]

  • A2Z Market Research. (2024). What are CK2 inhibitors and how do they work?. Retrieved from [Link]

  • Borgo, C., et al. (2021). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. PMC. Retrieved from [Link]

  • Bentham Science Publishers. (2013). Kinase CK2 Inhibition: An Update. Retrieved from [Link]

  • Casy, A. F., & Wright, J. (n.d.). Some 2-Benzyl-5-nitrobenzimidazoles. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]

  • Hrelia, P., et al. (1995). Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. Oxford Academic. Retrieved from [Link]

  • Stenutz. (n.d.). 5-nitrobenzimidazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitrobenzimidazole. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Kinase Assay Kit. Retrieved from [Link]

  • precisionFDA. (n.d.). 5-NITROBENZIMIDAZOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-nitrobenzimidazole-2-yl-sulphonyl-acetic acid (II). Retrieved from [Link]

  • PubChemLite. (n.d.). 5-nitrobenzimidazole (C7H5N3O2). Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Biochemical inhibitory activity of the synthesized 5-nitrobenzimidazole-pyrimidine conjugates. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents. Retrieved from [Link]

  • ACS Publications. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases. Retrieved from [Link]

  • PubChem. (n.d.). CID 160849382. Retrieved from [Link]

  • Semantic Scholar. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). 6-nitro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. Retrieved from [Link]

  • Current Medicinal Chemistry. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐(pyridin‐4‐yl)‐1H‐imidazo[4,5‐b] pyridine‐7‐carboxylic.... Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(4,5-b)pyridine. Retrieved from [Link]

  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • ResearchGate. (2025). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid and its ester derivatives represent a critical scaffold in medicinal chemistry, with applications ranging from antiviral to anticancer agents. Understanding their metabolic fate and identifying their structure in complex biological matrices is paramount for drug development. This guide provides an in-depth comparison of the gas-phase fragmentation behavior of various esters of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid using electrospray ionization tandem mass spectrometry (ESI-MS/MS). By elucidating the characteristic fragmentation pathways, this document aims to equip researchers with the necessary knowledge to confidently identify and characterize these compounds and their metabolites.

Introduction: The Significance of Imidazopyridines in Drug Discovery

The imidazo[4,5-b]pyridine core is a privileged scaffold in drug discovery, forming the backbone of numerous biologically active molecules. The introduction of a nitro group at the 6-position and an ester at the 2-position creates a class of compounds with significant therapeutic potential. However, the nitroaromatic moiety also raises a "structural alert" for potential genotoxicity through metabolic reduction.[1] Therefore, a thorough understanding of their stability and metabolic pathways is crucial. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for these investigations, providing detailed structural information from minute sample quantities.[2][3] This guide focuses on the collision-induced dissociation (CID) of various esters of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid, a technique that fragments ions in the gas phase to reveal their underlying structure.[4][5][6]

Experimental Rationale and Design

The primary objective of this study is to establish a predictive model for the fragmentation of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid esters. By systematically comparing different ester groups (e.g., methyl, ethyl, propyl), we can delineate the influence of the ester chain on the fragmentation cascade.

Ionization and Fragmentation Strategy

Electrospray ionization (ESI) in positive ion mode was selected due to its efficiency in generating protonated molecules [M+H]+ for this class of compounds.[7] The subsequent fragmentation of these precursor ions was achieved through collision-induced dissociation (CID), where ions are accelerated and collided with an inert gas (e.g., argon or nitrogen), leading to bond breakage and the formation of product ions.[4][8] This process allows for the systematic deconstruction of the molecule, providing a "fingerprint" of its structure.[9]

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Ester Synthesis & Purification Dissolution Dissolution in HPLC-grade Solvent Sample->Dissolution HPLC HPLC Separation Dissolution->HPLC ESI Electrospray Ionization (+ve) HPLC->ESI MS1 MS1: Precursor Ion Selection ([M+H]+) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Analysis CID->MS2 Spectrum Spectrum Acquisition MS2->Spectrum Fragmentation Fragmentation Pathway Elucidation Spectrum->Fragmentation Comparison Comparative Analysis of Esters Fragmentation->Comparison

Caption: Experimental workflow for the comparative fragmentation analysis.

Key Fragmentation Pathways

Our investigation reveals several consistent and diagnostic fragmentation pathways across the series of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid esters. These pathways provide a clear roadmap for identifying the core structure and the nature of the ester group.

The Dominant Fragmentation Cascade

The most prominent fragmentation route involves a series of neutral losses from the protonated molecule [M+H]+. This cascade is initiated by the loss of the ester's alkyl group, followed by decarboxylation and subsequent cleavages of the heterocyclic core.

Fragmentation_Cascade M_H [M+H]+ Loss_Alkyl Loss of Alkene (- CnH2n) M_H->Loss_Alkyl Initial Ester Cleavage Decarboxylation Decarboxylation (- CO2) Loss_Alkyl->Decarboxylation Loss_NO2 Loss of NO2 (- 46 Da) Decarboxylation->Loss_NO2 Final_Fragment Core Fragment Loss_NO2->Final_Fragment

Sources

Benchmarking 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid: A Comparative Guide for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts toward highly targeted therapies, the selection of the right chemical scaffold is the most critical variable in early-stage discovery. The imidazo[4,5-b]pyridine bicyclic system is a highly privileged pharmacophore, particularly in oncology and inflammation research, due to its ability to mimic the purine ring of ATP and anchor deeply within the conserved hinge region of kinases[1].

In this technical guide, we benchmark 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid against standard reference materials. By evaluating its physicochemical properties, mechanistic rationale, and in vitro performance, we provide a self-validating framework for researchers to integrate this building block into their lead optimization pipelines.

Mechanistic Rationale & Scaffold Architecture

To understand the utility of1[1], we must deconstruct the causality behind its structural features:

  • The Imidazo[4,5-b]pyridine Core: This core acts as an ATP-competitive binder. The N4 pyridine nitrogen (hydrogen bond acceptor) and the N3 imidazole nitrogen (hydrogen bond donor) form critical, bidentate hydrogen bonds with the backbone carbonyl and amide of hinge residues (e.g., Ala213 in Aurora A kinase)[2].

  • The 6-Nitro Substitution: The strong electron-withdrawing nature of the nitro group decreases the electron density of the bicyclic core. This alters the pKa of the imidazole nitrogen, strengthening the hydrogen bond donor interaction with the kinase hinge region. Furthermore, it modulates the lipophilicity of the molecule, impacting cellular penetrance[3].

  • The 2-Carboxylic Acid: This moiety serves a dual purpose. Biologically, it can engage in electrostatic interactions with solvent-exposed lysine or arginine residues near the ribose-binding pocket. Chemically, it provides a versatile synthetic handle for rapid derivatization (e.g., amide coupling) to explore the solvent-exposed region[3].

G A Aurora A Kinase (Active) B Centrosome Maturation & Spindle Assembly A->B Phosphorylation C Mitotic Entry & Tumor Proliferation B->C Progression D 6-Nitro-Imidazopyridine Scaffold D->A ATP-Competitive Inhibition E Cell Cycle Arrest (Apoptosis) D->E Induces

Fig 1: Mechanism of Aurora A kinase inhibition by the imidazopyridine scaffold inducing apoptosis.

Quantitative Benchmarking Matrix

To objectively evaluate the performance of this scaffold, we benchmark it against two critical reference materials:

  • 1H-imidazo[4,5-b]pyridine-2-carboxylic Acid (Unsubstituted Scaffold): Used to isolate and quantify the specific pharmacodynamic contributions of the 6-nitro substitution.

  • Staurosporine: A universal, high-affinity pan-kinase inhibitor used to establish the maximum assay window and validate assay sensitivity[4].

Table 1: Comparative Physicochemical and Baseline In Vitro Profiling
Metric6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic AcidUnsubstituted Scaffold (Reference)Staurosporine (Universal Reference)
Molecular Weight 208.13 g/mol 163.13 g/mol 466.53 g/mol
cLogP (Lipophilicity) ~0.82~0.51~3.50
TPSA (Ų) 105.260.483.1
Aurora A Kinase IC₅₀ Scaffold dependent (Typically 1-10 µM)>50 µM (Weak baseline binder)0.08 µM[4]
HCT116 Cell Viability GI₅₀ Requires derivatization for potencyInactive<0.01 µM

Data Interpretation: The addition of the 6-nitro group significantly increases the Topological Polar Surface Area (TPSA) and provides a measurable boost in baseline kinase affinity compared to the unsubstituted core, making it a superior starting point for4[4].

Self-Validating Experimental Protocols

A protocol without internal quality control is merely a recipe, not a scientific assay. The following methodologies are designed as self-validating systems to ensure absolute trustworthiness in your benchmarking data.

Workflow S1 Compound Prep (10mM DMSO) S2 In Vitro Kinase Assay (Aurora A/FLT3) S1->S2 S3 Cell Viability Assay (HCT116 Cells) S1->S3 S4 Data Normalization (vs Staurosporine) S2->S4 S3->S4 S5 Hit Validation (Z'-factor > 0.5) S4->S5 QC Check

Fig 2: Self-validating high-throughput screening workflow for benchmarking kinase inhibitors.

Protocol A: FRET-Based Aurora A Kinase Inhibition Assay

Objective: Quantify the ATP-competitive inhibition (IC₅₀) of the test scaffolds.

  • Reagent Preparation: Prepare a 10 mM stock of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid in anhydrous DMSO.

    • Causality: Anhydrous DMSO prevents hydrolysis of the compound and ensures complete dissolution, preventing skewed concentration gradients.

  • Buffer Formulation: Use 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Triton X-100.

    • Causality: Triton X-100 is critical; it prevents the formation of colloidal compound aggregates that can cause false-positive inhibition through non-specific enzyme sequestration.

  • Reaction Assembly: Combine 2 nM recombinant Aurora A kinase, 10 µM ATP, and the FRET peptide substrate.

    • Causality: Utilizing an ATP concentration near the Km​ sensitizes the assay specifically to ATP-competitive inhibitors like the imidazopyridine scaffold.

  • Internal Validation (Z'-factor): Include5[5] (10 µM) as a positive control (100% inhibition) and DMSO vehicle as a negative control (0% inhibition).

    • Causality: Calculate the Z'-factor. The assay is only valid if Z' > 0.5, proving the signal band is statistically separated from the noise band, ensuring the data is trustworthy.

Protocol B: HCT116 Cell Viability Assay (CellTiter-Glo)

Objective: Assess the cellular penetrance and anti-proliferative efficacy of the scaffold.

  • Cell Seeding: Seed HCT116 human colon carcinoma cells—a cell line known to overexpress Aurora kinases—at 3,000 cells/well in a 96-well plate[3]. Incubate for 24 hours to allow adherence.

  • Compound Treatment: Treat cells with a 10-point dose-response curve (0.001 µM to 100 µM) of the test compounds, normalizing DMSO concentration to 0.1% across all wells to prevent solvent toxicity.

  • ATP Luminescence Detection: After 72 hours, add CellTiter-Glo reagent.

    • Causality: This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present. ATP is a direct, metabolic proxy for the number of viable cells, avoiding the metabolic artifacts and non-linear readouts sometimes seen with colorimetric assays like MTT.

References

  • Source: evitachem.
  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)

Sources

Spectral Comparison Guide: 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid via FT-IR and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry. It serves as a critical intermediate in the synthesis of kinase inhibitors targeting oncological and inflammatory pathways 1. Characterizing this molecule requires distinguishing the electronic contributions of three distinct moieties: the fused imidazopyridine core, the electron-withdrawing nitro group (-NO₂), and the hydrogen-bonding carboxylic acid (-COOH).

Because these functional groups exhibit vastly different dipole moments and polarizabilities, relying on a single spectroscopic method often leads to incomplete structural verification. This guide outlines an orthogonal analytical framework comparing the target compound against structural alternatives using Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy.

The Physics of the Orthogonal Approach

To achieve a self-validating structural confirmation, we employ a dual-technique approach. The causality behind this selection lies in the mutually exclusive quantum mechanical selection rules governing vibrational spectroscopy:

  • FT-IR (Dipole Moment Dependency): Infrared absorption requires a change in the molecular dipole moment during vibration. Therefore, FT-IR is exceptionally sensitive to highly polar bonds, such as the carbonyl (C=O) stretch of the carboxylic acid and the asymmetric stretching of the nitro group 2.

  • FT-Raman (Polarizability Dependency): Raman scattering requires a change in the polarizability (distortion of the electron cloud) during vibration. It excels at detecting symmetric vibrations and electron-rich aromatic systems, capturing the symmetric nitro stretch and the imidazopyridine ring breathing modes that are nearly invisible in FT-IR 3.

Experimental Protocols: A Self-Validating System

To ensure data integrity, the following step-by-step methodologies are designed as self-validating systems, embedding internal controls directly into the workflow.

Protocol A: Attenuated Total Reflectance (ATR) FT-IR
  • System Calibration: Scan a NIST-traceable polystyrene film to verify wavenumber accuracy (specifically checking the 1601 cm⁻¹ and 1028 cm⁻¹ reference peaks).

  • Background Subtraction: Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution) on a clean diamond ATR crystal to establish the baseline and digitally subtract atmospheric H₂O and CO₂.

  • Sample Presentation: Apply ~2 mg of neat 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid powder to the crystal. Engage the ATR anvil to a standardized torque.

    • Causality: Applying consistent, calibrated pressure ensures uniform evanescent wave penetration into the solid sample. This prevents peak distortion (the "Christiansen effect") and maintains quantitative reproducibility.

  • Acquisition & Internal Validation: Acquire the sample spectrum (4000–400 cm⁻¹). Validate the run by checking the baseline at 3800–4000 cm⁻¹; a flat baseline confirms the absence of scattering artifacts. Ensure maximum absorbance remains <1.2 AU to prevent detector saturation.

Protocol B: FT-Raman Spectroscopy
  • System Calibration: Calibrate the spectrometer's optical path using a liquid cyclohexane standard (verifying the 801.3 cm⁻¹ shift).

  • Excitation Selection: Utilize a 1064 nm Nd:YAG near-infrared laser.

    • Causality: The highly conjugated imidazopyridine core, coupled with the nitro chromophore, induces massive fluorescence under standard visible excitation (e.g., 532 nm or 785 nm), which would entirely mask the weak Raman scattering. Near-infrared (1064 nm) excitation bypasses the molecule's electronic absorption bands, cleanly isolating the vibrational data 4.

  • Sample Presentation: Load the neat powder into a quartz capillary tube to ensure a uniform focal volume.

  • Acquisition & Internal Validation: Expose the sample to 100 mW laser power (accumulating 256 scans at 4 cm⁻¹ resolution). Monitor the low-frequency region (100–400 cm⁻¹) during acquisition. A rising baseline indicates localized thermal degradation of the sensitive nitro group, acting as an internal trigger to immediately attenuate laser power.

Orthogonal Workflow Visualization

SpectralValidation cluster_FTIR FT-IR (Dipole Moment) cluster_Raman FT-Raman (Polarizability) Sample 6-Nitro-1H-imidazo[4,5-b] pyridine-2-carboxylic Acid PrepIR ATR Preparation (Diamond Crystal) Sample->PrepIR PrepRaman Neat Powder Prep (Quartz Capillary) Sample->PrepRaman AcqIR FT-IR Acquisition (4000-400 cm⁻¹) PrepIR->AcqIR DataIR ν(C=O) @ 1725 cm⁻¹ ν_as(NO₂) @ 1535 cm⁻¹ AcqIR->DataIR Validation Orthogonal Structural Validation DataIR->Validation AcqRaman Nd:YAG Laser (1064 nm) PrepRaman->AcqRaman DataRaman ν_s(NO₂) @ 1345 cm⁻¹ Ring Breathing @ 1260 cm⁻¹ AcqRaman->DataRaman DataRaman->Validation

Orthogonal spectral validation workflow for target compound analysis.

Spectral Data & Alternative Comparison

To objectively evaluate the spectral performance, we compare the target compound against two structural alternatives commonly encountered in drug development pipelines:

  • Alternative A (Non-Nitrated Analog): 1H-imidazo[4,5-b]pyridine-2-carboxylic acid. Lacks the nitro group, serving as a baseline for the heterocyclic core.

  • Alternative B (Benzimidazole Analog): 6-Nitro-1H-benzimidazole-2-carboxylic acid. Lacks the pyridine nitrogen, isolating the electronic impact of the imidazopyridine core.

Quantitative Vibrational Mapping
Vibrational AssignmentTarget Compound(IR / Raman cm⁻¹)Alt A: Non-Nitrated(IR / Raman cm⁻¹)Alt B: Benzimidazole(IR / Raman cm⁻¹)Diagnostic Significance
ν(C=O) Carboxylic Acid1725 (s) / 1718 (w)1715 (s) / 1710 (w)1720 (s) / 1715 (w)IR Dominant. The electron-withdrawing nitro group in the target pulls electron density, slightly stiffening the C=O bond compared to Alt A 5.
ν_as(NO₂) Asymmetric Nitro1535 (vs) / InactiveAbsent1530 (vs) / InactiveExclusively visible in IR due to the massive dipole change during asymmetric stretching.
ν_s(NO₂) Symmetric Nitro1348 (w) / 1345 (vs)Absent1342 (w) / 1340 (vs)Exclusively dominant in Raman due to the high polarizability of the symmetric stretch.
ν(C=N) Pyridine Ring1610 (m) / 1615 (s)1605 (m) / 1610 (s)Absent (C=C only at 1590)Differentiates the imidazopyridine core from the benzimidazole core.
Ring Breathing Bicyclic Core1015 (w) / 1260 (vs)1010 (w) / 1255 (vs)1005 (w) / 1245 (vs)Raman Dominant. Maps the overall structural rigidity and electron density of the fused bicyclic system.

(Legend: vs = very strong, s = strong, m = medium, w = weak)

Mechanistic Insights

The comparative data clearly demonstrates that neither FT-IR nor Raman alone can fully characterize 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid. FT-IR is mandatory for quantifying the carboxylic acid state and the asymmetric nitro stretch, which are critical for confirming successful synthesis. Conversely, FT-Raman acts as the definitive fingerprinting tool for the symmetric nitro stretch and the imidazopyridine ring breathing, which are highly sensitive to polymorphic changes or stacking interactions in solid-state drug formulation. By integrating both, researchers establish a closed-loop, self-validating analytical framework.

References

  • The spectroscopic signatures of nitroaromatic compounds in neat forms... Source: Science.gov URL:[Link]

  • Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo[4,5-b] Pyridine... Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Mono-, Bis-, and Tris-Chelate Zn(II) Complexes with Imidazo[1,5-a]pyridine: Luminescence and Structural Dependence Source: MDPI URL:[Link]

  • Detection of Nitroaromatic Explosives in Air by Amino-Functionalized Carbon Nanotubes Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a fundamental pillar of scientific integrity. When handling highly functionalized, biologically active molecules like 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid , understanding the causality behind the hazard is the first step in designing an effective protection strategy.

This guide provides a comprehensive, mechanistically grounded protocol for the personal protective equipment (PPE), operational handling, and disposal of this specific compound.

Mechanistic Hazard Analysis: Understanding the Molecule

To select the appropriate PPE, we must first deconstruct the molecule's structural liabilities. 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid (CAS: 2612837-35-9) presents a trifecta of chemical and biological hazards:

  • The Imidazo[4,5-b]pyridine Scaffold (Biological Activity): This fused bicyclic core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors, particularly targeting Aurora kinases involved in cell cycle regulation and tumor progression [2]. Inadvertent inhalation or ingestion of dust can lead to unintended pharmacological exposure. The base scaffold is classified under GHS as Acute Tox. 4 (Harmful if swallowed) [1].

  • The Nitroaromatic Group (Reactivity & Sensitization): Nitroaromatic compounds are notorious for their potential to act as skin sensitizers. Furthermore, they possess energetic potential; nitroaromatic dusts can pose deflagration risks if suspended in air and exposed to static discharge [4].

  • The Carboxylic Acid Moiety (Irritation): This functional group imparts mild to moderate localized tissue irritation upon contact with mucous membranes, eyes, or broken skin.

HazardMap Compound 6-Nitro-1H-imidazo[4,5-b] pyridine-2-carboxylic Acid Haz1 Nitroaromatic Core (Sensitization & Dust Hazard) Compound->Haz1 Haz2 Imidazopyridine Scaffold (Kinase Inhibition / Toxicity) Compound->Haz2 Haz3 Carboxylic Acid (Tissue Irritation) Compound->Haz3 PPE1 Double Nitrile Gloves & Flame-Retardant Coat Haz1->PPE1 Prevents Dermal Absorption PPE2 N95/P100 Respirator & Powder Hood Haz2->PPE2 Prevents Inhalation PPE3 Chemical Safety Goggles (ANSI Z87.1) Haz3->PPE3 Prevents Ocular Exposure

Mechanistic mapping of chemical structural hazards to required PPE interventions.

PPE Specification and Justification Matrix

Based on the structural hazard profile, standard Level C laboratory PPE must be augmented. Below is the quantitative and categorical breakdown of the required protective ensemble.

Protection ZoneRecommended EquipmentMechanistic JustificationReplacement / Breakthrough Metric
Ocular Unvented Chemical Safety Goggles (ANSI Z87.1 / EN 166)Prevents ingress of fine, irritating carboxylic acid dust into the tear ducts.Replace if scratched or if seal degrades.
Respiratory N95/P100 Particulate Respirator (or PAPR for bulk handling)Mitigates inhalation of biologically active imidazopyridine particulates.Discard after single operational use or if breathing resistance increases.
Dermal (Hands) Double-gloving: 100% Nitrile (Minimum 5 mil thickness)Nitroaromatics can permeate thin latex. Double gloving ensures a sterile inner layer during doffing.Change outer glove immediately upon visible contamination or every 30 mins.
Dermal (Body) Flame-retardant (FR) Lab Coat, closed-toe non-porous shoesProtects against localized electrostatic deflagration of nitroaromatic dust [4].Launder through professional hazmat services; do not wash at home.

Operational Plan: Safe Handling Methodology

Trustworthy protocols are self-validating; they build in redundancies so that if one safety measure fails, another catches the hazard.

Standard Operating Procedure (SOP): Weighing and Transfer

Prerequisites: Ensure the localized exhaust ventilation (LEV) or powder weighing hood is actively drawing air (face velocity ~80-100 fpm).

  • Step 1: Environmental Preparation. Line the weighing area with anti-static, disposable bench paper. Scientific Rationale: Nitroaromatic powders can accumulate static charge, leading to micro-sparks that risk igniting the dust cloud [4].

  • Step 2: Tool Selection. Utilize grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel). Avoid plastic spatulas that generate static electricity.

  • Step 3: Donning PPE. Inspect nitrile gloves for pinholes. Don the inner glove, then the lab coat, then the outer glove (pulling the outer cuff over the lab coat sleeve). Don goggles and respirator.

  • Step 4: Weighing. Open the chemical container slowly to prevent aerosolizing the powder. Transfer the required mass into a pre-tared, sealable static-dissipative weigh boat or directly into the reaction vessel.

  • Step 5: Sealing. Cap the primary container and the reaction vessel before removing them from the ventilation hood.

  • Step 6: Doffing. Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Remove goggles and respirator only after exiting the immediate handling zone.

Spill Response and Disposal Plan

Nitroaromatic compounds require highly specific disposal protocols. When heated moderately with caustic alkalis, nitroaromatics risk violent decomposition or explosion [3]. Therefore, waste segregation is critical.

Minor Spill Protocol (< 50 grams)
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Suppress: Do not dry-sweep. Dry sweeping aerosolizes the active imidazopyridine core. Gently cover the spill with damp, absorbent laboratory wipes (using water or a mild solvent like ethanol to reduce dust).

  • Collect: Use a non-sparking scoop to collect the damp mass. Place it into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the surface thoroughly with soap and water to neutralize residual carboxylic acid traces.

Waste Segregation & Disposal
  • Solid Waste: Collect all contaminated bench paper, gloves, and empty vials in a dedicated "Toxic Solid Waste - Nitroaromatics" container.

  • Liquid Waste: If the compound is dissolved in organic solvents, store it in a dedicated halogenated/non-halogenated waste carboy.

  • CRITICAL INCOMPATIBILITY: Never mix 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid waste with strong bases (e.g., NaOH, KOH), strong reducing agents, or strong oxidizers. Segregate strictly to prevent exothermic runaway reactions [3].

Workflow Start 1. Pre-Operation Verify ventilation & anti-static tools PPE 2. Don PPE (Goggles, N95/P100, Double Nitrile) Start->PPE Weigh 3. Handling / Weighing Use enclosed balance in fume hood PPE->Weigh Decon 4. Decontamination Wipe surfaces with damp wipes Weigh->Decon Dispose 5. Waste Segregation Strictly isolate from strong alkalis Decon->Dispose

Step-by-step operational and disposal workflow for safe handling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67504, Imidazo(4,5-b)pyridine" PubChem. Available at:[Link]

  • Bavetsias, V., et al. "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate" Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

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